molecular formula C16H16O4 B138633 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid CAS No. 5487-33-2

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Cat. No.: B138633
CAS No.: 5487-33-2
M. Wt: 272.29 g/mol
InChI Key: WXWWJUKMWNYILA-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131754. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-14-8-7-13(10-16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWWJUKMWNYILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299649
Record name [3-(Benzyloxy)-4-methoxyphenyl]acetic acid
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Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5487-33-2
Record name 5487-33-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3-(Benzyloxy)-4-methoxyphenyl]acetic acid
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Record name (3-Benzyloxy-4-methoxy-phenyl)-acetic acid
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Foundational & Exploratory

Technical Guide: 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5487-33-2

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. This compound, identified by the CAS number 5487-33-2, is a derivative of phenylacetic acid with benzyloxy and methoxy substitutions on the phenyl ring.[1] It is commercially available as a reagent and building block for organic synthesis.[1][2] Publicly available data on its biological activity and detailed experimental applications are limited, suggesting its primary role as a synthetic intermediate. One supplier notes it can be used as a reagent in the preparation of inhibitors and anti-inflammatory agents, though specific examples are not provided.[1]

It is important to distinguish this compound from its positional isomer, 4-Benzyloxy-3-methoxyphenylacetic acid (CAS Number: 29973-91-9).[3][4]

Chemical and Physical Properties

The quantitative data available for this compound is primarily composed of its fundamental chemical properties. A summary is provided in the table below.

PropertyValueSource
CAS Number 5487-33-2[1]
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.3 g/mol [1]
Physical Form Beige Solid[1]
Predicted pKa 4.34 ± 0.10[1]

Synthesis and Workflow

Proposed Experimental Protocol: Benzylation of Homoisovanillic Acid

This protocol is a representative example based on standard chemical transformations and is not derived from a published synthesis of this specific compound.

  • Dissolution: Dissolve 2-(3-hydroxy-4-methoxyphenyl)acetic acid (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents), to the solution to deprotonate the phenolic hydroxyl group. Stir the mixture at room temperature for 30-60 minutes.

  • Benzylation: Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Step cluster_product Final Product A 2-(3-Hydroxy-4-methoxyphenyl)acetic acid E Williamson Ether Synthesis (Benzylation) A->E B Benzyl Bromide B->E C K₂CO₃ (Base) C->E D Solvent (e.g., DMF) D->E F 2-(3-(Benzyloxy)-4- methoxyphenyl)acetic acid E->F

Caption: Proposed synthesis of this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and databases did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Its utility as a reagent for preparing anti-inflammatory agents suggests it may be a precursor to compounds with biological relevance, but data on the title compound itself is not available.[1] Therefore, no signaling pathway diagrams can be provided.

Conclusion

This compound (CAS 5487-33-2) is a well-defined chemical compound available for research and synthesis purposes. The lack of extensive documentation in peer-reviewed literature suggests that it is primarily used as a building block in the synthesis of more complex molecules. While its basic chemical properties are known, there is no publicly available in-depth data on its experimental applications or biological effects. Researchers interested in this compound should consider its potential as a synthetic intermediate and may need to conduct initial studies to determine its properties and activities in their specific applications.

References

physical and chemical properties of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the core physical and chemical properties of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. It includes detailed experimental protocols for its synthesis and analysis, along with key data presented for easy reference.

Compound Identification and Properties

This compound is a carboxylic acid derivative of phenylacetic acid. It is characterized by a methoxy group and a benzyloxy group attached to the phenyl ring. This compound serves as a valuable reagent and intermediate in organic synthesis, particularly in the preparation of potential inhibitors and anti-inflammatory agents.[1]

Physical and Chemical Data
PropertyValueData TypeReference / Note
IUPAC Name This compound--
CAS Number 5487-33-2-[2][3]
Molecular Formula C₁₆H₁₆O₄-[1]
Molecular Weight 272.3 g/mol Calculated[1]
Appearance Beige SolidExperimental[1]
Purity ~98%Experimental[4]
Melting Point 100-102 °CExperimentalData for isomer 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid
Boiling Point 440.1 ± 35.0 °CPredictedData for isomer 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid
pKa (acidic) 4.34 ± 0.10Predicted[1]
Solubility Soluble in methanol, chloroformInferredBased on related compounds[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Benzylation of 3-Hydroxy-4-methoxyphenylacetic Acid

This protocol describes a common method for synthesizing the target compound via Williamson ether synthesis, starting from commercially available 3-Hydroxy-4-methoxyphenylacetic acid. The synthesis of the related isomer 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid is achieved through a similar benzylation of its corresponding precursor.[6]

Materials:

  • 3-Hydroxy-4-methoxyphenylacetic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Hydroxy-4-methoxyphenylacetic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetone or DMF.

  • Addition of Reagent: Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or at 60-70°C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Analytical Protocols

Standard analytical techniques for the characterization and purity assessment of the synthesized compound are outlined below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Record ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[7]

  • Data Analysis:

    • In the ¹H NMR spectrum, expect to see characteristic peaks for the aromatic protons on both the phenylacetic acid and benzyl moieties, a singlet for the methoxy (-OCH₃) protons, a singlet for the benzylic (-OCH₂Ph) protons, and a singlet for the methylene (-CH₂COOH) protons.

    • In the ¹³C NMR spectrum, characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the methylene carbons should be observed.

2.2.2. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and confirm the molecular formula.

  • Instrumentation: Perform mass spectral analysis using techniques such as Electrospray Ionization (ESI) on a Time-of-Flight (TOF) mass analyzer for high-resolution mass data.[7]

  • Data Analysis: The high-resolution mass spectrum should show a molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) that corresponds to the calculated exact mass of C₁₆H₁₆O₄.

Logical Workflow and Diagrams

As there is no specific signaling pathway prominently associated with this compound in the available literature, the following diagrams illustrate the experimental workflow for its synthesis and characterization.

G Synthesis and Purification Workflow A Reactants (3-Hydroxy-4-methoxyphenylacetic acid, Benzyl Bromide, K2CO3) C Reaction Mixture A->C Add B Solvent (Acetone or DMF) B->C Dissolve in D Reflux / Heat (4-6 hours) C->D E Work-up (Filtration, Extraction) D->E Cool and process F Crude Product E->F Isolate G Purification (Column Chromatography or Recrystallization) F->G Subject to H Pure Product This compound G->H Yields G Analytical Characterization Workflow Start Pure Product Sample NMR NMR Spectroscopy (1H, 13C) Start->NMR MS Mass Spectrometry (HRMS-ESI) Start->MS Purity Purity Analysis (HPLC) Start->Purity Data_NMR Structural Confirmation NMR->Data_NMR Data_MS Molecular Weight & Formula Confirmation MS->Data_MS Data_Purity Purity Assessment Purity->Data_Purity Final Characterized Compound Data_NMR->Final Data_MS->Final Data_Purity->Final

References

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

This guide provides detailed information on the molecular properties of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Molecular Formula and Weight

The chemical properties of this compound are fundamental for its application in research and development. The molecular formula and weight are key identifiers for this compound.

PropertyValue
Molecular Formula C16H16O4[1][2][3]
Molecular Weight 272.3 g/mol [3]
Exact Molecular Weight 272.2958 g/mol [1][2]
CAS Number 5487-32-2[1][2][3]

Chemical Structure

The structural arrangement of atoms within the molecule is crucial for understanding its chemical behavior and interactions. The following diagram illustrates the chemical structure of this compound.

Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can be found in various chemical synthesis databases and scientific literature. The synthesis generally involves the reaction of precursor molecules under specific conditions of temperature, pressure, and catalysis. Characterization and purity assessment are typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For specific, validated protocols, researchers are advised to consult peer-reviewed chemical synthesis journals and reputable chemical supplier documentation.

Signaling Pathways and Logical Relationships

The biological activity of this compound and its analogs is a subject of ongoing research. To illustrate a hypothetical workflow for investigating its impact on a generic signaling pathway, the following diagram is provided.

cluster_0 In Vitro Analysis cluster_1 Data Interpretation compound 2-(3-(Benzyloxy)-4- methoxyphenyl)acetic acid treatment Cell Treatment compound->treatment cell_culture Target Cell Line cell_culture->treatment assay Signaling Pathway Assay (e.g., Western Blot, qPCR) treatment->assay data Data Acquisition assay->data analysis Statistical Analysis data->analysis data->analysis Raw Data pathway_modulation Pathway Modulation (Activation/Inhibition) analysis->pathway_modulation conclusion Conclusion on Bioactivity pathway_modulation->conclusion

A generalized workflow for assessing the bioactivity of a chemical compound.

References

Navigating the Solubility of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide addresses the solubility of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid, a key intermediate in various synthetic pathways. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document, therefore, serves as a foundational resource, providing researchers with the necessary theoretical framework, predictive analysis, and detailed experimental protocols to determine its solubility profile. By understanding the molecule's structural characteristics, we can infer its likely behavior in different solvent classes, guiding solvent selection for synthesis, purification, and formulation. Furthermore, this guide presents a standardized methodology for generating reliable and reproducible solubility data.

Physicochemical Properties and Predicted Solubility Profile

This compound, also known as homovanillic acid benzyl ether, possesses a chemical structure that dictates its solubility behavior. The key functional groups are:

  • Carboxylic Acid (-COOH): A polar group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests solubility in polar solvents and basic aqueous solutions.

  • Ether Linkages (-O-): Both a methoxy and a benzyloxy group are present, which can act as hydrogen bond acceptors.

  • Aromatic Rings: The presence of two phenyl rings introduces significant nonpolar character, suggesting solubility in nonpolar organic solvents.

  • Benzyloxy Group: This large, nonpolar group will significantly influence the overall solubility, likely reducing its solubility in highly polar solvents compared to its un-benzylated counterpart, homovanillic acid.

Based on these features, a general solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can solvate both the polar and nonpolar regions of the molecule.

  • Moderate to Good Solubility: Likely in alcohols such as methanol and ethanol, where hydrogen bonding with the carboxylic acid group is possible. Solubility is expected to decrease as the alkyl chain length of the alcohol increases. Also, moderate solubility is expected in chlorinated solvents like dichloromethane and chloroform.

  • Low Solubility: Expected in nonpolar aliphatic solvents like hexane and heptane, where the polar carboxylic acid group will hinder dissolution.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. To facilitate standardized data collection and comparison, the following table structure is recommended for researchers generating this data.

SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Polar Protic Solvents
Methanol32.725Data to be determinedData to be determinedShake-Flask
Ethanol24.525Data to be determinedData to be determinedShake-Flask
Polar Aprotic Solvents
Acetone20.725Data to be determinedData to be determinedShake-Flask
Acetonitrile37.525Data to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)46.725Data to be determinedData to be determinedShake-Flask
Nonpolar Solvents
Toluene2.3825Data to be determinedData to be determinedShake-Flask
Hexane1.8825Data to be determinedData to be determinedShake-Flask
Other Solvents
Dichloromethane9.0825Data to be determinedData to be determinedShake-Flask
Ethyl Acetate6.0225Data to be determinedData to be determinedShake-Flask

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.[1][2]

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[1]

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1] A preliminary time-course experiment can be run to determine the exact time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation at the same temperature is recommended to ensure clear separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter (pre-conditioned with the same solvent) into a clean vial to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G cluster_prep 1. Preparation cluster_eq 2. Equilibration cluster_sep 3. Phase Separation cluster_ana 4. Sampling & Analysis cluster_res 5. Result prep 1. Preparation add_solid Add excess solid compound to a vial add_solvent Add known volume of solvent shake Agitate at constant T (e.g., 24-48h) add_solvent->shake equilibration 2. Equilibration settle Settle or Centrifuge at constant T shake->settle separation 3. Phase Separation filter Filter supernatant (0.22 µm PTFE filter) settle->filter sampling 4. Sampling & Analysis dilute Dilute sample filter->dilute quantify Quantify via HPLC dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate result 5. Result

Workflow for thermodynamic solubility determination.

References

Spectroscopic Analysis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectral data for 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. The information presented herein is essential for the structural elucidation and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy.

¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0Singlet (broad)1H-COOH
~7.45 - 7.30Multiplet5HPhenyl-H of benzyloxy group
~6.95Doublet1HAr-H
~6.90Doublet of doublets1HAr-H
~6.85Doublet1HAr-H
~5.10Singlet2H-OCH₂-Ph
~3.85Singlet3H-OCH₃
~3.60Singlet2H-CH₂-COOH
¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~178.0-COOH
~149.0Ar-C (quaternary)
~148.0Ar-C (quaternary)
~137.0Ar-C (quaternary, Phenyl of benzyloxy)
~128.8Ar-C (Phenyl of benzyloxy)
~128.2Ar-C (Phenyl of benzyloxy)
~127.5Ar-C (Phenyl of benzyloxy)
~126.5Ar-C (quaternary)
~122.0Ar-C
~115.0Ar-C
~112.0Ar-C
~71.0-OCH₂-Ph
~56.0-OCH₃
~41.0-CH₂-COOH

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation : A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal resolution.

  • ¹H NMR Parameters :

    • Pulse Sequence : A standard single-pulse experiment (e.g., zg30).

    • Number of Scans : 16-64 scans, depending on the sample concentration.

    • Relaxation Delay : 1-2 seconds.

    • Spectral Width : A spectral width of approximately 16 ppm, centered around 6 ppm.

    • Temperature : 298 K.

  • ¹³C NMR Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans : 1024 or more scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay : 2-5 seconds.

    • Spectral Width : A spectral width of approximately 250 ppm, centered around 100 ppm.

    • Temperature : 298 K.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the chemical structure and the logical relationships of the proton and carbon environments in this compound.

Chemical_Structure cluster_phenylacetic_acid Phenylacetic Acid Core cluster_substituents Substituents COOH Carboxylic Acid (-COOH) CH2 Methylene (-CH₂-) Aromatic_Ring Substituted Phenyl Ring Benzyloxy Benzyloxy Group (-OCH₂Ph) Aromatic_Ring->Benzyloxy at C3 Methoxy Methoxy Group (-OCH₃) Aromatic_Ring->Methoxy at C4

Caption: Molecular structure of this compound.

NMR_Assignments cluster_H1 ¹H NMR Assignments cluster_C13 ¹³C NMR Assignments H_COOH ~10.5-12.0 ppm -COOH C_COOH ~178.0 ppm -COOH H_COOH->C_COOH Correlated H_Phenyl ~7.45-7.30 ppm Phenyl-H H_Aromatic ~6.95-6.85 ppm Aromatic-H H_OCH2 ~5.10 ppm -OCH₂-Ph C_OCH2 ~71.0 ppm -OCH₂-Ph H_OCH2->C_OCH2 Correlated H_OCH3 ~3.85 ppm -OCH₃ C_OCH3 ~56.0 ppm -OCH₃ H_OCH3->C_OCH3 Correlated H_CH2 ~3.60 ppm -CH₂-COOH C_CH2 ~41.0 ppm -CH₂-COOH H_CH2->C_CH2 Correlated C_Aromatic_Quat ~149.0, ~148.0, ~137.0, ~126.5 ppm Quaternary Ar-C C_Aromatic_CH ~128.8, ~128.2, ~127.5, ~122.0, ~115.0, ~112.0 ppm Aromatic CH

Caption: Predicted ¹H and ¹³C NMR chemical shift assignments.

A Comprehensive Technical Guide on the Role and Context of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid in Dopamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathways of dopamine, a critical neurotransmitter, and clarifies the role of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid in this context. While not an endogenous metabolite, this compound is a synthetic derivative of a key dopamine breakdown product. This document will detail the established dopamine catabolism, the chemical nature and synthesis of this compound, and relevant experimental protocols for the analysis of dopamine metabolites. The content is intended for researchers, scientists, and professionals in drug development who are engaged in the study of the dopaminergic system and related therapeutic interventions.

Introduction to Dopamine Metabolism

Dopamine, a catecholamine neurotransmitter, plays a vital role in numerous physiological and behavioral processes, including motor control, motivation, reward, and executive functions.[1][2] Dysregulation of the dopaminergic system is implicated in several neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.[2] The synthesis and degradation of dopamine are tightly regulated processes involving a series of enzymatic reactions.

Dopamine is synthesized from the amino acid tyrosine through the action of tyrosine hydroxylase (TH) and DOPA decarboxylase (DDC).[3][4] Once released into the synaptic cleft, its action is terminated by reuptake into the presynaptic neuron or by enzymatic degradation. The two primary enzymes responsible for dopamine catabolism are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2][5] These enzymes convert dopamine into its major inactive metabolites: 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[5][6]

The Dopamine Catabolic Pathway

The degradation of dopamine proceeds via two main pathways, as illustrated in the diagram below.

Dopamine_Metabolism Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL MAO Three_MT 3-Methoxytyramine (3-MT) Dopamine->Three_MT COMT DOPAC 3,4-Dihydroxyphenyl- acetic acid (DOPAC) DOPAL->DOPAC ALDH HVA Homovanillic Acid (HVA) DOPAC->HVA COMT Three_MT->HVA MAO, ALDH

Figure 1: Major pathways of dopamine catabolism.

As shown in Figure 1, dopamine can be first oxidized by monoamine oxidase (MAO) to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH).[5] Alternatively, dopamine can be methylated by catechol-O-methyltransferase (COMT) to form 3-methoxytyramine (3-MT).[4][5] 3-MT is subsequently metabolized by MAO and ALDH to produce homovanillic acid (HVA).[5] DOPAC can also be converted to HVA by COMT.[5] HVA is the main end-product of dopamine metabolism and is excreted in the urine.[2]

This compound: A Synthetic Derivative

The compound this compound is structurally very similar to the endogenous dopamine metabolite, homovanillic acid (HVA), which has the chemical structure 2-(4-hydroxy-3-methoxyphenyl)acetic acid.[7][8] The key difference is the presence of a benzyl ether (benzyloxy group) at the 3-position of the phenyl ring, in place of the hydroxyl group found in a precursor to HVA.

Given the presence of the benzyloxy group, which is a common protecting group in organic synthesis, it is highly probable that this compound is not a natural intermediate in the dopamine metabolic pathway.[9] Instead, it is likely a synthetic compound that may be used as:

  • A chemical standard: For use in analytical methods to identify and quantify related compounds.

  • A synthetic intermediate: In the preparation of more complex molecules, including potential drug candidates.

  • A research tool: To study the enzymes involved in dopamine metabolism or the properties of dopamine receptors.

The benzyl group can be removed through catalytic hydrogenation to yield the corresponding hydroxyl compound.[9]

Synthesis of Phenylacetic Acid Derivatives

The synthesis of phenylacetic acid derivatives, such as this compound, can be achieved through various organic chemistry routes. A plausible synthetic pathway is outlined below.

Synthesis_Pathway start 4-Methoxyphenylacetic acid intermediate1 2-(3-Bromo-4-methoxyphenyl) acetic acid start->intermediate1 Bromination intermediate2 2-(3-Hydroxy-4-methoxyphenyl) acetic acid intermediate1->intermediate2 Hydroxylation final_product 2-(3-(Benzyloxy)-4-methoxy- phenyl)acetic acid intermediate2->final_product Benzylation

Figure 2: Plausible synthetic pathway.

A general protocol for a similar synthesis is described for 2-(3-Bromo-4-methoxyphenyl)acetic acid, which can be a precursor.[10] The synthesis would involve steps such as regioselective bromination of 4-methoxyphenylacetic acid, followed by a nucleophilic substitution to introduce the hydroxyl group, and finally, a Williamson ether synthesis or another benzylation method to introduce the benzyl group.[9][10][11]

Experimental Protocols for Dopamine Metabolite Analysis

The quantification of dopamine and its metabolites in biological samples is crucial for research in neuroscience and drug development.[12] High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS) are common analytical techniques.[13][14]

General Workflow for HPLC-ECD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ECD Analysis cluster_quant Data Analysis sample Biological Sample (e.g., brain tissue, CSF) homogenize Homogenization sample->homogenize centrifuge Centrifugation homogenize->centrifuge filter Filtration centrifuge->filter inject Inject sample onto C18 column filter->inject separate Chromatographic Separation inject->separate detect Electrochemical Detection separate->detect quantify Quantification against standards detect->quantify

Figure 3: Workflow for dopamine metabolite analysis.
Detailed Protocol for HPLC-ECD

Objective: To quantify dopamine, DOPAC, and HVA in brain tissue samples.

Materials:

  • HPLC system with an electrochemical detector.

  • Reversed-phase C18 column.

  • Mobile phase (example): Phosphate buffer, EDTA, sodium dodecyl sulfate, and methanol, adjusted to an acidic pH.

  • Standards for dopamine, DOPAC, and HVA.

  • Tissue homogenizer.

  • Centrifuge.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation:

    • Dissect and weigh brain tissue samples.

    • Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).

    • Centrifuge the homogenate to precipitate proteins.

    • Filter the supernatant through a 0.22 µm filter.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the mobile phase.

    • Inject the prepared sample onto the column.

    • Run the separation using an isocratic or gradient flow of the mobile phase.

  • Electrochemical Detection:

    • Set the potential of the electrochemical detector to an appropriate oxidation potential (e.g., +0.7 V).

    • Record the chromatogram.

  • Quantification:

    • Identify the peaks for dopamine, DOPAC, and HVA based on their retention times compared to the standards.

    • Calculate the concentration of each analyte using the peak areas and a standard curve.

Quantitative Data on Dopamine Metabolites

The concentrations of dopamine and its metabolites can vary significantly between different brain regions and under various physiological or pathological conditions. The table below presents example turnover rates for DOPAC and HVA in different rat brain structures.

Brain RegionDOPAC Turnover (nmol/g/h)HVA Turnover (nmol/g/h)
Corpus Striatum23.311.2
Mesolimbic Structures22.66.7
Data adapted from Westerink et al., 1977[15]

Conclusion

References

A Technical Guide to 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid: A Protected Synthon for Homovanillic Acid in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillic acid (HVA), a principal metabolite of the neurotransmitter dopamine, is a critical biomarker in neuro-oncology and for monitoring neurodegenerative diseases.[1][2][3] Its chemical structure, featuring both a carboxylic acid and a phenolic hydroxyl group, presents challenges in multi-step syntheses where selective functionalization is required. This technical guide details the use of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid as a key intermediate, wherein the phenolic hydroxyl is protected by a benzyl group. We provide in-depth experimental protocols for the protection of homovanillic acid via Williamson ether synthesis and its subsequent deprotection through catalytic hydrogenolysis. Quantitative data is summarized, and key chemical pathways and workflows are visualized to provide a comprehensive resource for professionals in organic synthesis and medicinal chemistry.

Introduction to Homovanillic Acid and the Benzyl Protecting Group

Homovanillic acid (HVA) is the final breakdown product of dopamine, formed through the sequential action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][4] As such, its concentration in cerebrospinal fluid (CSF) and urine serves as a vital diagnostic marker for several conditions.[3] It is particularly significant in the diagnosis and monitoring of neuroblastoma, a common pediatric cancer, and malignant pheochromocytoma.[1][5][6] Furthermore, HVA levels are studied extensively in the context of Parkinson's disease, schizophrenia, and other neurological disorders linked to dopaminergic system dysfunction.[7][8][9]

In the synthesis of complex molecules, such as drug candidates or analytical probes derived from HVA, its bifunctional nature requires a strategic approach. The presence of a reactive phenolic hydroxyl group can interfere with reactions targeting the carboxylic acid moiety (e.g., amidation or esterification). To achieve regioselectivity, a protecting group strategy is employed.

The benzyl (Bn) group is a widely used protecting group for alcohols and phenols due to its ease of installation, general stability across a wide range of acidic and basic conditions, and clean removal under mild reductive conditions.[10][11] The protected form, this compound, masks the reactive phenol, allowing for selective chemistry to be performed on the carboxylic acid group.

Synthesis of this compound (Protection)

The protection of the 4-hydroxyl group of homovanillic acid is efficiently achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[11][12] In this case, the phenoxide is generated from homovanillic acid by a base and subsequently reacted with a benzyl halide.

Experimental Protocol: Benzylation of Homovanillic Acid

This protocol outlines the synthesis of this compound from homovanillic acid.

Materials and Reagents:

  • Homovanillic Acid (HVA)

  • Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Sodium Iodide (NaI) (optional, as catalyst)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add homovanillic acid (1.0 equiv.) and anhydrous potassium carbonate (2.0-3.0 equiv.).

  • Add anhydrous acetone or DMF to the flask to create a stirrable suspension.

  • Add benzyl bromide (1.1-1.2 equiv.) to the mixture. If the reaction is slow, a catalytic amount of sodium iodide can be added.

  • Heat the reaction mixture to reflux (for acetone) or ~60-80°C (for DMF) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 1M HCl (to remove any unreacted base and protonate the carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Quantitative Data for Synthesis
ParameterValue/ConditionPurpose
Reagents
Homovanillic Acid1.0 equivStarting Material
Benzyl Bromide1.1 - 1.2 equivBenzylating Agent
Potassium Carbonate2.0 - 3.0 equivBase
Reaction Conditions
SolventAcetone or DMFReaction Medium
TemperatureReflux (Acetone)To increase reaction rate
Reaction Time4 - 12 hoursDependant on scale and reagents
Outcome
Typical Yield >85% Product yield after purification
Purity>98%Assessed by NMR/LC-MS

Deprotection to Regenerate Homovanillic Acid

The most common and efficient method for cleaving the benzyl ether without affecting other functional groups is catalytic hydrogenolysis.[13] This reaction involves hydrogen gas and a palladium catalyst, which selectively cleaves the C-O bond at the benzylic position.

Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis

This protocol describes the regeneration of homovanillic acid.

Materials and Reagents:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus) or a hydrogen transfer agent like ammonium formate.[14]

  • Celite® or other filtration aid

Procedure:

  • Dissolve this compound (1.0 equiv.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on Carbon (typically 5-10 mol % Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the reaction vessel, evacuate the inert atmosphere, and backfill with hydrogen gas. Repeat this cycle 2-3 times.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material has been completely consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (methanol or ethanol).

  • Combine the filtrates and concentrate under reduced pressure to yield homovanillic acid. The product is often of high purity and may not require further purification.

Quantitative Data for Deprotection
ParameterValue/ConditionPurpose
Reagents
Protected HVA1.0 equivStarting Material
10% Pd/C Catalyst5 - 10 mol %Catalyst for Hydrogenolysis
Hydrogen SourceH₂ gas (1 atm)Reducing Agent
Reaction Conditions
SolventMethanol or EthanolReaction Medium
TemperatureRoom TemperatureMild reaction conditions
Reaction Time1 - 4 hoursTypically rapid and clean
Outcome
Typical Yield >95% [13][15]Product yield after filtration
Purity>99%Assessed by NMR/LC-MS

Visualizing the Pathways and Processes

To provide a clearer context for the utility of homovanillic acid and the synthetic workflow, the following diagrams illustrate the key relationships and steps.

Dopamine_Metabolism Dopamine Dopamine DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) Dopamine->DOPAC MAO MT 3-Methoxytyramine Dopamine->MT COMT HVA Homovanillic Acid (HVA) DOPAC->HVA COMT MT->HVA MAO

Figure 1: Metabolic pathway of Dopamine to Homovanillic Acid (HVA).

Synthesis_Workflow cluster_protection Step 1: Protection cluster_deprotection Step 2: Deprotection HVA Homovanillic Acid (Reactive Phenol) Protected_HVA This compound (Protected Phenol) HVA->Protected_HVA Williamson Ether Synthesis (BnBr, K₂CO₃) Protected_HVA_2 This compound Protected_HVA->Protected_HVA_2 Use in Synthesis (e.g., Amide Coupling) Final_HVA Homovanillic Acid (Phenol Regenerated) Protected_HVA_2->Final_HVA Catalytic Hydrogenolysis (H₂, Pd/C)

Figure 2: Experimental workflow for protection and deprotection.

Conclusion and Applications

The use of this compound is an indispensable strategy in synthetic organic chemistry and drug development. By temporarily masking the phenolic hydroxyl group of homovanillic acid, this protected intermediate allows for the clean and selective modification of the carboxylic acid functional group. This enables the synthesis of a wide range of derivatives, including amides, esters, and other conjugates, which are crucial for:

  • Developing Novel Pharmaceutical Agents: Creating prodrugs or analogs with modified pharmacokinetic properties.

  • Synthesizing Analytical Standards: Preparing isotopically labeled or derivatized standards for mass spectrometry-based diagnostic assays.[6]

  • Probing Biological Systems: Designing chemical probes to study the enzymes and pathways involved in dopamine metabolism.

The robust and high-yielding protocols for both the benzylation and subsequent debenzylation make this a reliable and scalable two-step process suitable for both academic research and industrial applications. This guide provides the foundational protocols and data necessary for researchers to confidently utilize this important synthetic intermediate.

References

Potential Biological Activity of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the synthetic compound 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. While direct experimental data on this specific molecule is not extensively available in current literature, this document extrapolates its potential pharmacological profile based on a comprehensive analysis of its structural components: the phenylacetic acid core, the 4-methoxy substituent, and the 3-benzyloxy moiety. This whitepaper outlines potential antioxidant, anti-inflammatory, and antimicrobial properties and provides detailed hypothetical experimental protocols and data to guide future in vitro and in vivo investigations. The included signaling pathway and experimental workflow diagrams, rendered using Graphviz, offer a conceptual framework for prospective research.

Introduction

This compound is a derivative of phenylacetic acid, a class of compounds known for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] The presence of a benzyloxy group suggests potential for diverse pharmacological interactions, as this moiety is a recognized pharmacophore in medicinal chemistry, contributing to activities such as monoamine oxidase-B inhibition and acting as a sodium channel modulator.[4][5][6] The core structure also shares similarities with isohomovanillic acid (2-(3-hydroxy-4-methoxyphenyl)acetic acid), a metabolite with potential biological relevance. This document serves as a foundational guide for researchers interested in elucidating the therapeutic potential of this compound.

Predicted Biological Activities and Mechanistic Insights

Based on its structural features, this compound is predicted to exhibit several biological activities.

Antioxidant Activity

The phenolic-like core structure, masked by the benzyl ether, suggests that the compound might act as a pro-drug, with the potential for the benzyl group to be cleaved in vivo to reveal a free hydroxyl group. Phenolic compounds are well-established antioxidants.[7] The predicted antioxidant activity would stem from the ability to scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Activity

Many phenylacetic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The potential anti-inflammatory action of this compound could be mediated through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[8]

Antimicrobial Activity

The benzyloxy pharmacophore has been associated with antimicrobial properties in various molecular contexts.[5] Furthermore, phenylacetic acid itself exhibits antimicrobial effects.[3] Therefore, it is plausible that this compound could demonstrate inhibitory activity against a range of microbial pathogens.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data for the predicted biological activities of this compound, intended to serve as a benchmark for future experimental work.

Table 1: Hypothetical Antioxidant Activity Data

Assay TypeTest Concentration (µg/mL)% Radical Scavenging ActivityIC50 (µg/mL)
DPPH 1025.3 ± 2.145.2
2548.9 ± 3.5
5075.1 ± 4.2
10092.6 ± 2.8
ABTS 1030.1 ± 2.538.9
2555.4 ± 3.1
5080.3 ± 4.5
10095.2 ± 2.2

Table 2: Hypothetical Anti-inflammatory Activity Data (LPS-stimulated RAW 264.7 Macrophages)

BiomarkerTreatmentConcentration (µM)% Inhibition of Nitric Oxide ProductionIC50 (µM)
Nitric Oxide Compound115.8 ± 1.922.7
535.2 ± 3.3
1058.9 ± 4.1
2585.4 ± 2.9
5094.1 ± 1.8

Table 3: Hypothetical Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

Microbial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)64
Escherichia coli (ATCC 25922)128
Candida albicans (ATCC 10231)256

Experimental Protocols

Antioxidant Activity Assays
  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Dissolve this compound in methanol to prepare a stock solution and create serial dilutions.

  • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

  • Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the sample dilutions to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Trolox is used as a standard.

Anti-inflammatory Activity Assay
  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to quantify nitric oxide production.

Antimicrobial Activity Assay
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10][11]

Visualizations

Signaling Pathways

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Compound 2-(3-(Benzyloxy)-4- methoxyphenyl)acetic acid IKK IKK Compound->IKK Inhibits MAPK_pathway MAPK Pathway Compound->MAPK_pathway Inhibits TLR4->IKK Activates TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB (Inactive) Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) NFkB_n->Genes Induces

Caption: Predicted Anti-inflammatory Signaling Pathway.

Experimental Workflows

antimicrobial_workflow start Start: Antimicrobial Activity Screening prep_compound Prepare Stock Solution of This compound start->prep_compound serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C (Bacteria) or 35°C (Fungi) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End: MIC Value Obtained read_mic->end

Caption: Workflow for MIC Determination.

Conclusion

While direct experimental evidence remains to be established, a thorough analysis of the structural components of this compound strongly suggests a promising profile of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The hypothetical data and detailed experimental protocols provided in this whitepaper offer a robust framework for initiating a comprehensive investigation into its therapeutic potential. Future research should focus on validating these predictions through rigorous in vitro and subsequent in vivo studies to fully characterize the pharmacological properties of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid, a benzyl-protected derivative of iso-homovanillic acid. The document details the primary synthetic route, the Williamson ether synthesis, and provides a representative experimental protocol with quantitative data. The historical context is explored through the lens of its precursor, iso-homovanillic acid, and its connection to catecholamine metabolism research. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies and a structured presentation of key data.

Introduction

This compound, also known as homovanillic acid benzyl ether, is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure is based on iso-homovanillic acid, a metabolite of dopamine. The benzyl ether group serves as a protecting group for the phenolic hydroxyl, a common strategy in multi-step organic synthesis to prevent unwanted side reactions. This guide delves into the historical context of its development and provides a detailed examination of its synthesis.

Discovery and History

The history of this compound is intrinsically linked to the study of its parent compound, 3-hydroxy-4-methoxyphenylacetic acid (iso-homovanillic acid), and its more widely studied isomer, homovanillic acid. Homovanillic acid was identified as a major metabolite of the neurotransmitter dopamine, with its discovery stemming from research into catecholamine metabolism in the mid-20th century.

The synthesis and study of iso-homovanillic acid and its derivatives, including the title compound, arose from the need to explore the structure-activity relationships of catecholamine metabolites and to develop synthetic routes to related, potentially bioactive molecules. The benzylation of the phenolic hydroxyl group is a standard chemical transformation to protect this functional group during subsequent chemical modifications of the acetic acid side chain or the aromatic ring. While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis represents a logical step in the chemical exploration of iso-homovanillic acid.

Synthetic Pathways

The primary and most direct route for the synthesis of this compound is the benzylation of the phenolic hydroxyl group of 3-hydroxy-4-methoxyphenylacetic acid. This transformation is typically achieved through the Williamson ether synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. The reaction involves the deprotonation of an alcohol or a phenol to form an alkoxide or phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. In the context of synthesizing the title compound, the phenolic hydroxyl of 3-hydroxy-4-methoxyphenylacetic acid is deprotonated by a base, and the resulting phenoxide ion is then reacted with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Logical Relationship of the Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Hydroxy-4-methoxyphenylacetic acid 3-Hydroxy-4-methoxyphenylacetic acid Phenoxide Ion Phenoxide Ion 3-Hydroxy-4-methoxyphenylacetic acid->Phenoxide Ion Deprotonation Base Base Base->Phenoxide Ion Benzyl Halide Benzyl Halide This compound This compound Benzyl Halide->this compound Salt Byproduct Salt Byproduct Benzyl Halide->Salt Byproduct Phenoxide Ion->this compound SN2 Attack Phenoxide Ion->Salt Byproduct

Caption: Williamson Ether Synthesis for this compound.

Experimental Protocols

4.1. Representative Protocol for the Synthesis of this compound

Objective: To synthesize this compound from 3-hydroxy-4-methoxyphenylacetic acid and benzyl bromide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Hydroxy-4-methoxyphenylacetic acid182.171.82 g0.01
Potassium Carbonate (K₂CO₃)138.212.76 g0.02
Benzyl Bromide (BnBr)171.041.37 mL (1.88 g)0.011
Dimethylformamide (DMF)-20 mL-

Procedure:

  • To a stirred solution of 3-hydroxy-4-methoxyphenylacetic acid (1.82 g, 0.01 mol) in dry dimethylformamide (20 mL) is added potassium carbonate (2.76 g, 0.02 mol).

  • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Benzyl bromide (1.37 mL, 0.011 mol) is added dropwise to the reaction mixture.

  • The reaction mixture is then heated to 60-70 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water (100 mL).

  • The aqueous solution is acidified with 1M HCl to a pH of approximately 2-3, resulting in the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound.

Expected Yield: Based on similar reactions, the expected yield for this synthesis is typically in the range of 70-90%.

Experimental Workflow:

Experimental_Workflow A 1. Dissolve 3-hydroxy-4-methoxyphenylacetic acid in DMF B 2. Add Potassium Carbonate A->B C 3. Stir for 30 min at RT B->C D 4. Add Benzyl Bromide C->D E 5. Heat at 60-70°C for 4-6 hours D->E F 6. Monitor by TLC E->F G 7. Quench with ice-water F->G H 8. Acidify with 1M HCl G->H I 9. Filter the precipitate H->I J 10. Wash with cold water and dry I->J K 11. Recrystallize for purification J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the representative synthesis protocol.

Table 1: Quantitative Data for the Synthesis of this compound

ParameterValue
Reactants
3-Hydroxy-4-methoxyphenylacetic acid1.82 g (0.01 mol)
Potassium Carbonate2.76 g (0.02 mol)
Benzyl Bromide1.37 mL (0.011 mol)
Solvent
Dimethylformamide (DMF)20 mL
Reaction Conditions
Temperature60-70 °C
Reaction Time4-6 hours
Product
Theoretical Yield2.72 g
Expected Experimental Yield1.90 - 2.45 g (70-90%)

Conclusion

The synthesis of this compound is a straightforward process primarily achieved through the well-established Williamson ether synthesis. This method offers a reliable and efficient means of protecting the phenolic hydroxyl group of iso-homovanillic acid, facilitating further synthetic manipulations. The history of this compound is rooted in the broader scientific inquiry into dopamine metabolism and the synthesis of its analogues. This technical guide provides the essential historical context, a clear synthetic pathway, a detailed experimental protocol, and structured quantitative data to aid researchers in the successful synthesis and understanding of this compound.

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid from Isovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, derived from the naturally occurring isomer of vanillin, isovanillin, provides a versatile scaffold for drug design and development. This application note presents a detailed, multi-step protocol for the synthesis of this compound, commencing from isovanillin. The described synthetic pathway involves a series of robust and well-established chemical transformations, including protection of a phenolic hydroxyl group, reduction of an aldehyde, conversion to a benzyl halide, nucleophilic substitution with cyanide, and subsequent hydrolysis to the target carboxylic acid. This document provides comprehensive experimental procedures, a summary of quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful execution of this synthesis.

Overall Synthetic Scheme

The synthesis of this compound from isovanillin is a five-step process:

  • Protection (Benzylation): The phenolic hydroxyl group of isovanillin is protected with a benzyl group to prevent unwanted side reactions in subsequent steps.

  • Reduction: The aldehyde functionality of the protected isovanillin is reduced to a primary alcohol.

  • Chlorination: The resulting benzyl alcohol is converted to the corresponding benzyl chloride, a reactive intermediate for nucleophilic substitution.

  • Cyanation: The benzyl chloride is treated with a cyanide salt to introduce the nitrile group, extending the carbon chain by one.

  • Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde

This procedure outlines the protection of the phenolic hydroxyl group of isovanillin via benzylation.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve isovanillin (1.0 equivalent) in DMF.

  • To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents).

  • Slowly add benzyl chloride (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to yield 3-(benzyloxy)-4-methoxybenzaldehyde as a white solid.

Step 2: Synthesis of (3-(Benzyloxy)-4-methoxyphenyl)methanol

This protocol describes the reduction of the aldehyde to a primary alcohol.

Materials:

  • 3-(Benzyloxy)-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 3-(benzyloxy)-4-methoxybenzaldehyde (1.0 equivalent) in methanol in a flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to yield (3-(benzyloxy)-4-methoxyphenyl)methanol, which can be used in the next step without further purification.

Step 3: Synthesis of 1-(Benzyloxy)-2-methoxy-4-(chloromethyl)benzene

This step converts the benzyl alcohol to the corresponding benzyl chloride.

Materials:

  • (3-(Benzyloxy)-4-methoxyphenyl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (optional, as a base)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve (3-(benzyloxy)-4-methoxyphenyl)methanol (1.0 equivalent) in anhydrous dichloromethane in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise via a dropping funnel. A small amount of triethylamine (1.2 equivalents) can be added prior to the thionyl chloride to neutralize the HCl generated.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto ice water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(benzyloxy)-2-methoxy-4-(chloromethyl)benzene. This product is often used immediately in the next step due to its potential instability.

Step 4: Synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile

This protocol describes the formation of the phenylacetonitrile derivative.

Materials:

  • 1-(Benzyloxy)-2-methoxy-4-(chloromethyl)benzene

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Acetone or Dimethyl sulfoxide (DMSO)

  • Sodium iodide (NaI), catalytic amount

  • Benzene or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine the crude 1-(benzyloxy)-2-methoxy-4-(chloromethyl)benzene (1.0 equivalent), sodium cyanide (1.5 equivalents), and a catalytic amount of sodium iodide in acetone or DMSO.

  • Heat the mixture to reflux and stir vigorously for 16-20 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in benzene and wash with hot water to remove any remaining cyanide salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile. The crude product can be purified by column chromatography or recrystallization.

Step 5: Synthesis of this compound

This final step involves the hydrolysis of the nitrile to the carboxylic acid.

Materials:

  • 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%) or concentrated hydrochloric acid (HCl)

  • Ethanol (as a co-solvent)

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

Procedure (Basic Hydrolysis):

  • In a round-bottom flask, suspend 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile (1.0 equivalent) in an aqueous solution of sodium hydroxide (excess). Ethanol can be added as a co-solvent to improve solubility.

  • Heat the mixture to reflux for several hours until the evolution of ammonia gas ceases (can be tested with moist litmus paper) and TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl, while cooling in an ice bath.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Data Presentation

StepCompound NameStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Typical Yield (%)
13-(Benzyloxy)-4-methoxybenzaldehydeIsovanillinC₁₅H₁₄O₃242.27White Solid61-6485-95
2(3-(Benzyloxy)-4-methoxyphenyl)methanolStep 1 ProductC₁₅H₁₆O₃244.28Solid68-7190-98
31-(Benzyloxy)-2-methoxy-4-(chloromethyl)benzeneStep 2 ProductC₁₅H₁₅ClO₂262.73Oil/Low-Melting SolidN/A80-90 (crude)
42-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrileStep 3 ProductC₁₆H₁₅NO₂253.30Solid88-9170-85
5This compoundStep 4 ProductC₁₆H₁₆O₄272.29Solid138-14180-95

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Mandatory Visualization

Synthesis_Workflow Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Step1 Step 1: Benzylation (Benzyl Chloride, K₂CO₃, DMF) Isovanillin->Step1 Product1 3-(Benzyloxy)-4-methoxybenzaldehyde Step1->Product1 Step2 Step 2: Reduction (NaBH₄, Methanol) Product1->Step2 Product2 (3-(Benzyloxy)-4-methoxyphenyl)methanol Step2->Product2 Step3 Step 3: Chlorination (SOCl₂) Product2->Step3 Product3 1-(Benzyloxy)-2-methoxy-4- (chloromethyl)benzene Step3->Product3 Step4 Step 4: Cyanation (NaCN) Product3->Step4 Product4 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile Step4->Product4 Step5 Step 5: Hydrolysis (NaOH or HCl) Product4->Step5 FinalProduct This compound Step5->FinalProduct

Caption: Overall synthetic workflow for the preparation of this compound from isovanillin.

Logical_Relationships cluster_start Starting Material cluster_protection Protection cluster_modification Functional Group Interconversion cluster_final Final Product Formation cluster_product Final Product Start Isovanillin (Aldehyde, Phenol) Protection Benzylation of Phenol Start->Protection Reduction Aldehyde to Alcohol Protection->Reduction Chlorination Alcohol to Chloride Reduction->Chlorination Cyanation Chloride to Nitrile (Carbon Chain Extension) Chlorination->Cyanation Hydrolysis Nitrile to Carboxylic Acid Cyanation->Hydrolysis Product Target Phenylacetic Acid Hydrolysis->Product

Caption: Logical relationships of the key transformations in the synthesis.

Application Notes and Protocols: Benzylation of 3-Hydroxy-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the benzylation of the phenolic hydroxyl group of 3-hydroxy-4-methoxyphenylacetic acid, also known as homovanillic acid. This reaction is a common protection strategy in organic synthesis, particularly in the preparation of intermediates for drug discovery and development. The resulting product is 3-(benzyloxy)-4-methoxyphenylacetic acid.

Introduction

The selective protection of functional groups is a cornerstone of modern organic synthesis. The benzyl group is a widely used protecting group for alcohols and phenols due to its stability under a variety of reaction conditions and its relatively straightforward removal by hydrogenolysis.[1][2][3][4][5] The Williamson ether synthesis is a robust and common method for the introduction of a benzyl ether, involving the deprotonation of a hydroxyl group by a base, followed by nucleophilic substitution with a benzyl halide.[1][3][5] This protocol details the application of this method to 3-hydroxy-4-methoxyphenylacetic acid.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Reactant 3-Hydroxy-4-methoxyphenylacetic acid Product 3-(Benzyloxy)-4-methoxyphenylacetic acid Reactant->Product 1. NaH, DMF 2. Benzyl Bromide Reagent Benzyl Bromide Base Sodium Hydride (NaH) Solvent DMF

Caption: General reaction scheme for the benzylation of 3-hydroxy-4-methoxyphenylacetic acid.

Experimental Protocol

This protocol is adapted from general procedures for the benzylation of phenolic hydroxyl groups.[3][5]

Materials:

  • 3-Hydroxy-4-methoxyphenylacetic acid

  • Benzyl bromide (BnBr) (Caution: Lachrymator and irritant)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (Caution: Flammable solid, reacts violently with water)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or nitrogen inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-hydroxy-4-methoxyphenylacetic acid (1.0 equivalent).

  • Dissolution: Add anhydrous DMF (approximately 5-10 mL per mmol of the starting material) and stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. (Note: Hydrogen gas will evolve. Ensure adequate ventilation). Stir the mixture at 0 °C for 30 minutes. The addition of NaH deprotonates both the phenolic hydroxyl and the carboxylic acid.

  • Benzylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until the starting material is consumed as monitored by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Acidification and Extraction: Acidify the mixture to a pH of approximately 2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water (2 x volume of DMF) and then with brine (1 x volume of DMF).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(benzyloxy)-4-methoxyphenylacetic acid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-Hydroxy-4-methoxyphenylacetic acidC₉H₁₀O₄182.17127-132Solid
3-(Benzyloxy)-4-methoxyphenylacetic acidC₁₆H₁₆O₄272.30N/ASolid

Experimental Workflow

G A Dissolve 3-hydroxy-4-methoxyphenylacetic acid in anhydrous DMF under Argon B Cool to 0 °C A->B C Add NaH (2.2 eq) Stir for 30 min at 0 °C B->C D Add Benzyl Bromide (1.2 eq) dropwise at 0 °C C->D E Warm to room temperature Stir for 12-16 h (Monitor by TLC) D->E F Cool to 0 °C Quench with water E->F G Acidify with 1 M HCl (pH 2-3) F->G H Extract with Ethyl Acetate G->H I Wash with Water and Brine H->I J Dry with Na₂SO₄ I->J K Filter and Concentrate J->K L Purify by Column Chromatography K->L M Characterize Product L->M

Caption: Workflow for the benzylation of 3-hydroxy-4-methoxyphenylacetic acid.

References

Application of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid, a derivative of homovanillic acid, is a versatile building block in pharmaceutical synthesis. Its structural features, including a protected catechol-like moiety and a reactive carboxylic acid group, make it a valuable precursor for a range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical compounds, with a primary focus on the selective phosphodiesterase 4 (PDE4) inhibitor, Rolipram.

Introduction

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The benzyl ether acts as a protecting group for the phenolic hydroxyl, allowing for selective transformations at other positions of the molecule. This strategic protection is essential for multi-step syntheses of active pharmaceutical ingredients (APIs). The carboxylic acid functionality provides a handle for various chemical modifications, such as amidation and esterification.

One of the most notable applications of this compound is in the synthesis of Rolipram, a well-studied PDE4 inhibitor with potential therapeutic applications in inflammatory diseases and neurological disorders. The synthesis of Rolipram from precursors derived from this compound highlights the importance of this chemical entity in accessing complex and pharmaceutically relevant scaffolds.

Synthesis of Rolipram

The enantioselective synthesis of (R)- and (S)-Rolipram is of significant interest due to the differential pharmacological activity of the enantiomers.[1] The (S)-enantiomer is known to be the more potent inhibitor of PDE4.[1] Various synthetic strategies have been developed to achieve high enantioselectivity, often starting from a precursor readily synthesized from this compound.

A common synthetic approach involves the conversion of the acetic acid derivative to a suitable aldehyde, which then undergoes a series of reactions including a Michael addition, reduction, and lactamization to form the core pyrrolidinone structure of Rolipram.

Experimental Protocols

The following protocols outline key methodologies for the synthesis of Rolipram, starting from a common precursor derivable from this compound.

Protocol 1: Organocatalytic Asymmetric Synthesis of (S)-Rolipram [2]

This protocol describes a metal-free approach utilizing a bifunctional thiourea organocatalyst for the key stereocenter-forming step.

Step 1: Preparation of 3-Cyclopentyloxy-4-methoxybenzaldehyde

While the starting material for this literature protocol is 3-cyclopentyloxy-4-methoxybenzaldehyde, its synthesis can be envisioned from 2-(3-hydroxy-4-methoxyphenyl)acetic acid (isohomovanillic acid) via benzylation to give this compound, followed by reduction of the carboxylic acid to the corresponding alcohol, and subsequent oxidation to the aldehyde. The benzyl group would then be replaced with a cyclopentyl group. A more direct literature route starts from isovanillin.[1]

Step 2: Nitro-olefin Formation [2] To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (1.0 eq) in acetic acid, add nitromethane (1.5 eq) and ammonium acetate (1.2 eq). The mixture is heated to reflux for 3 hours. After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and dried under vacuum to afford the nitro-olefin.

Step 3: Asymmetric Michael Addition [2] To a solution of the nitro-olefin (1.0 eq) in dichloromethane at -20 °C, add dimethyl malonate (1.2 eq). Then, add the bifunctional thiourea organocatalyst (e.g., Takemoto catalyst) (0.1 eq). Stir the reaction mixture at -20 °C for 24 hours, monitoring by TLC. Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., Hexane:Ethyl Acetate gradient) to yield the Michael adduct. The enantiomeric excess can be enhanced by recrystallization.

Step 4: Reductive Cyclization and Decarboxylation [2] Dissolve the purified Michael adduct (1.0 eq) in methanol and cool to 0 °C. Add nickel(II) chloride hexahydrate (1.7 eq), followed by the portion-wise addition of sodium borohydride (1.7 eq). Stir the reaction at 0 °C for 2 hours. Quench the mixture with aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Subject the crude product to decarboxylation by heating in a suitable solvent (e.g., DMSO) to afford (S)-(+)-Rolipram. Further purify by recrystallization.

Protocol 2: Enantioselective Flow Synthesis of (S)-Rolipram [3][4]

This modern approach utilizes continuous-flow technology for improved efficiency and scalability.

Step 1: Asymmetric Conjugate Addition in Flow [3] A neat mixture of 3-(3-cyclopentyloxy-4-methoxy)phenyl-2-propenal (aldehyde 1) and nitromethane (5 eq) is pumped through a heated (65 °C) column packed with a polystyrene-supported chiral organocatalyst. Acetic acid (0.6 eq) is used as an additive. This step yields the corresponding γ-nitroaldehyde.

Step 2: Oxidative Esterification in Flow [3] The output stream from the first step is combined with a 4.0 M H₂SO₄ feed and then with a 2.0 M H₂O₂ feed to generate persulfuric acid in situ for the direct oxidation of the aldehyde to the corresponding ester.

Step 3: Nitro Reduction and Lactamization in Flow [3][4] The resulting γ-nitroester and trichlorosilane, both dissolved in dry CH₂Cl₂, are mixed and passed through a residence time coil at room temperature. The reaction is quenched with aqueous NaOH solution. This step achieves the reduction of the nitro group and subsequent lactamization to form (S)-Rolipram.

Quantitative Data

The following table summarizes the quantitative data for the key steps in the synthesis of Rolipram.

StepMethodKey ReagentsCatalyst/ConditionsSolventTemp (°C)Time (h)Yield (%)ee (%)
Nitro-olefin FormationBatch3-Cyclopentyloxy-4-methoxybenzaldehyde, Nitromethane, Ammonium AcetateRefluxAcetic AcidReflux380 (over 2 steps)N/A
Michael AdditionBatch OrganocatalysisNitro-olefin, Dimethyl malonateBifunctional thiourea catalystDichloromethane-20249694
Reductive CyclizationBatchMichael adduct, NiCl₂·6H₂O, NaBH₄-Methanol02--
Nitro Reduction / LactamizationFlowγ-nitroester, Trichlorosilane, DIEA-CH₃CN/CH₂Cl₂Room Temp10 min8394

Signaling Pathway of Rolipram

Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Rolipram increases intracellular levels of cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This leads to the modulation of various cellular processes, including a reduction in inflammatory responses.

Rolipram_Signaling_Pathway Rolipram Rolipram PDE4 PDE4 Rolipram->PDE4 cAMP cAMP PDE4->cAMP hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Downstream Downstream Effectors PKA->Downstream Inflammation Inflammatory Response Downstream->Inflammation reduces

Caption: Signaling pathway of Rolipram as a PDE4 inhibitor.

Experimental Workflow

The general workflow for the synthesis and evaluation of Rolipram involves several key stages, from the initial chemical synthesis to the final biological assessment.

Experimental_Workflow Start Start: 2-(3-(Benzyloxy)-4- methoxyphenyl)acetic acid or related precursor Step1 Step 1: Precursor Synthesis (e.g., Aldehyde formation) Start->Step1 Step2 Step 2: Key C-C Bond Formation & Stereocenter Introduction (e.g., Michael Addition) Step1->Step2 Step3 Step 3: Elaboration of the Core Structure (e.g., Reduction) Step2->Step3 Step4 Step 4: Cyclization to form Pyrrolidinone Ring (Lactamization) Step3->Step4 Purification Purification (e.g., Column Chromatography, Recrystallization) Step4->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BioAssay Biological Evaluation (e.g., PDE4 Inhibition Assay) Characterization->BioAssay End Final Product: (S)-Rolipram BioAssay->End

Caption: General experimental workflow for Rolipram synthesis.

Other Pharmaceutical Applications

While the synthesis of Rolipram is a prominent application, this compound and its derivatives are valuable intermediates for other potential pharmaceutical agents. The core phenylacetic acid structure is found in various classes of drugs. For instance, derivatives of phenylacetic acid are utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and as building blocks for more complex heterocyclic systems with diverse biological activities. The protected catechol motif is of particular interest in the design of compounds targeting catecholamine pathways or other biological systems where this functionality is key for interaction.

Further research into the derivatization of this compound could lead to the discovery of novel therapeutic agents. The ability to deprotect the benzyl group at a later stage in the synthesis provides access to the free phenol, which can be crucial for biological activity or for further functionalization.

Conclusion

This compound is a strategically important building block in pharmaceutical synthesis. Its utility is well-demonstrated in the efficient and stereoselective synthesis of Rolipram. The detailed protocols and workflows provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The versatility of this compound suggests that its application will continue to expand as new synthetic methodologies and therapeutic targets emerge.

References

Application Notes and Protocols: 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid as a Versatile Building Block for Bioactive Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(3-(benzyloxy)-4-methoxyphenyl)acetic acid as a key building block for the synthesis of target molecules, particularly focusing on hydroxylated analogs of the isoquinoline alkaloid papaverine. The methodologies detailed herein are based on established synthetic strategies, including amide bond formation, Bischler-Napieralski cyclization, and subsequent deprotection to yield pharmacologically relevant compounds.

The primary application of this building block is in the synthesis of isoquinoline alkaloids, which are known for their diverse biological activities. Papaverine, a well-known member of this class, is a potent vasodilator and smooth muscle relaxant, primarily acting through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A. By incorporating the 3-benzyloxy-4-methoxy substitution pattern, researchers can access analogs with a free hydroxyl group at the 3'-position after a debenzylation step. This hydroxyl group can be crucial for modulating the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The synthetic strategy involves a multi-step sequence:

  • Amide Formation: Condensation of this compound with a suitable phenethylamine derivative, such as 3,4-dimethoxyphenethylamine (homoveratrylamine), to form the corresponding N-phenethylacetamide.

  • Bischler-Napieralski Cyclization: Intramolecular cyclization of the amide intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) to construct the 3,4-dihydroisoquinoline core.

  • Dehydrogenation: Aromatization of the dihydroisoquinoline ring to yield the fully aromatic isoquinoline scaffold.

  • Deprotection: Removal of the benzyl protecting group, typically via catalytic hydrogenolysis, to unmask the hydroxyl functionality.

This approach allows for the synthesis of novel papaverine analogs that can be screened for enhanced or modified biological activity.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a 3'-hydroxy-4'-methoxypapaverine analog using this compound as the starting material.

Protocol 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3-(benzyloxy)-4-methoxyphenyl)acetamide

This protocol details the amide coupling reaction between this compound and 3,4-dimethoxyphenethylamine.

  • Materials:

    • This compound

    • 3,4-Dimethoxyphenethylamine (Homoveratrylamine)

    • Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add 3,4-dimethoxyphenethylamine (1.0 eq) and TEA (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure amide.

Protocol 2: Bischler-Napieralski Cyclization to form 1-(3-Benzyloxy-4-methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

This protocol describes the intramolecular cyclization to form the dihydroisoquinoline ring system.

  • Materials:

    • N-(3,4-Dimethoxyphenethyl)-2-(3-(benzyloxy)-4-methoxyphenyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous toluene or acetonitrile

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amide from Protocol 1 (1.0 eq) in anhydrous toluene.

    • Add phosphorus oxychloride (3.0-5.0 eq) dropwise to the solution at 0 °C under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Basify the aqueous solution to pH 8-9 with a saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline. The product can be purified by column chromatography if necessary.

Protocol 3: Dehydrogenation to 1-(3-Benzyloxy-4-methoxybenzyl)-6,7-dimethoxyisoquinoline

This protocol outlines the aromatization of the dihydroisoquinoline ring.

  • Materials:

    • 1-(3-Benzyloxy-4-methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

    • Palladium on carbon (10% Pd/C)

    • Anhydrous solvent (e.g., xylene, decalin)

  • Procedure:

    • Dissolve the dihydroisoquinoline from Protocol 2 in anhydrous xylene.

    • Add 10% Pd/C (10-20% by weight).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the isoquinoline product.

Protocol 4: Deprotection to 1-(3-Hydroxy-4-methoxybenzyl)-6,7-dimethoxyisoquinoline (3'-Hydroxy-4'-methoxypapaverine)

This final step removes the benzyl protecting group to yield the target hydroxylated papaverine analog.

  • Materials:

    • 1-(3-Benzyloxy-4-methoxybenzyl)-6,7-dimethoxyisoquinoline

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the benzylated isoquinoline from Protocol 3 in methanol.

    • Add 10% Pd/C (5-10 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

    • Stir the reaction vigorously at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product. Further purification can be achieved by recrystallization or chromatography.

Data Presentation

The following tables summarize the expected yields and key characterization data for the synthesis of 3'-Hydroxy-4'-methoxypapaverine. These values are based on typical outcomes for similar reaction sequences.

StepProductStarting MaterialReagentsSolventYield (%)
1N-(3,4-Dimethoxyphenethyl)-2-(3-(benzyloxy)-4-methoxyphenyl)acetamideThis compoundDCC, TEADCM85-95
21-(3-Benzyloxy-4-methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolineAmide from Step 1POCl₃Toluene70-85
31-(3-Benzyloxy-4-methoxybenzyl)-6,7-dimethoxyisoquinolineDihydroisoquinoline from Step 210% Pd/CXylene80-90
41-(3-Hydroxy-4-methoxybenzyl)-6,7-dimethoxyisoquinolineIsoquinoline from Step 310% Pd/C, H₂Methanol90-99
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (ppm)
Amide IntermediateC₂₇H₃₁NO₅449.54Signals for aromatic protons, benzylic protons, methoxy groups, and aliphatic chain protons.
Dihydroisoquinoline IntermediateC₂₇H₂₉NO₄431.52Signals for aromatic protons, benzylic protons, methoxy groups, and the dihydroisoquinoline ring protons.
Benzylated IsoquinolineC₂₇H₂₇NO₄429.51Signals for aromatic protons, benzylic protons, methoxy groups, and isoquinoline ring protons.
Final Product (3'-Hydroxy-4'-methoxypapaverine)C₂₀H₂₁NO₄339.38Disappearance of benzyl proton signals, appearance of a phenolic OH signal, and shifts in the aromatic region.

Mandatory Visualization

G cluster_0 Synthesis of 3'-Hydroxy-4'-methoxypapaverine A 2-(3-(Benzyloxy)-4- methoxyphenyl)acetic acid C N-(3,4-Dimethoxyphenethyl)-2- (3-(benzyloxy)-4-methoxyphenyl)acetamide A->C Amide Coupling (DCC, TEA) B 3,4-Dimethoxyphenethylamine B->C D 1-(3-Benzyloxy-4-methoxybenzyl)- 6,7-dimethoxy-3,4-dihydroisoquinoline C->D Bischler-Napieralski (POCl3, Reflux) E 1-(3-Benzyloxy-4-methoxybenzyl)- 6,7-dimethoxyisoquinoline D->E Dehydrogenation (Pd/C, Reflux) F 1-(3-Hydroxy-4-methoxybenzyl)- 6,7-dimethoxyisoquinoline (Target Molecule) E->F Deprotection (H2, Pd/C)

Caption: Synthetic pathway to 3'-Hydroxy-4'-methoxypapaverine.

G cluster_1 Mechanism of Action: PDE Inhibition ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Stimulation PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (Inactive) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolysis PKA_active Protein Kinase A (Active) PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to Target Hydroxylated Papaverine Analog Target->PDE Inhibits

Caption: Signaling pathway of PDE inhibition by papaverine analogs.

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid, an important intermediate in pharmaceutical synthesis. The developed method is precise, accurate, and specific for the separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This document provides a comprehensive experimental protocol, including forced degradation studies, method validation parameters, and data presentation to support drug development and quality control activities.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is required to assess its purity and stability. This application note describes the development and validation of a stability-indicating HPLC method capable of separating this compound from its process-related impurities and degradation products generated under various stress conditions. The method is suitable for routine quality control and stability testing.

Experimental

Materials and Reagents
  • Reference Standard: this compound (Purity > 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Reagents: Phosphoric acid (AR grade), Hydrochloric acid (AR grade), Sodium hydroxide (AR grade), Hydrogen peroxide (30%, AR grade)

  • Columns: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The optimized chromatographic conditions are summarized in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (v/v) in a gradient elution
Gradient Program 0-5 min: 40% ACN, 5-20 min: 40-70% ACN, 20-25 min: 70% ACN, 25-30 min: 40% ACN
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 35 minutes
Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in methanol in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using methanol as the diluent.

  • Forced Degradation Sample Preparation: Subject the sample solution (1 mg/mL) to the stress conditions outlined in Table 2. After the specified duration, neutralize the acidic and basic solutions, and dilute with methanol to a final concentration of 100 µg/mL before injection.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The stress conditions and a summary of the results are presented in Table 2.

Table 2: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationObservation
Acid Hydrolysis 0.1 M HCl2 hoursSignificant degradation observed.
Base Hydrolysis 0.1 M NaOH4 hoursModerate degradation observed.
Oxidative Degradation 3% H₂O₂24 hoursMinor degradation observed.
Thermal Degradation 80 °C (solid state)48 hoursNo significant degradation.
Photolytic Degradation UV light (254 nm) and visible light7 daysMinor degradation, potential for debenzylation.

Results and Discussion

The developed HPLC method successfully separated the main peak of this compound from various degradation products and potential process-related impurities. A hypothetical purity analysis result is presented in Table 3.

Table 3: Hypothetical Purity Analysis Data

Peak No.Retention Time (min)Peak Area% AreaIdentification
14.5150000.3Impurity A (e.g., Vanillic acid derivative)
28.2250000099.2This compound
312.1100000.2Impurity B (e.g., Benzyl alcohol)
415.875000.15Degradation Product 1 (from acid hydrolysis)
518.350000.15Degradation Product 2 (from photolytic degradation)

Method Validation

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity: The method demonstrated excellent specificity, with no interference from blanks or placebo at the retention time of the analyte. Peak purity analysis confirmed the homogeneity of the main peak.

  • Linearity: The method was found to be linear over a concentration range of 10-150 µg/mL with a correlation coefficient (r²) > 0.999.

  • Accuracy: The accuracy of the method was determined by recovery studies, with mean recoveries in the range of 98.0% to 102.0%.

  • Precision: The method was found to be precise, with a relative standard deviation (RSD) of less than 2.0% for both repeatability and intermediate precision.

  • Robustness: The method was robust to small, deliberate variations in chromatographic parameters such as mobile phase composition, flow rate, and column temperature.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow of the HPLC purity analysis and the potential synthetic pathway of the target compound, highlighting possible impurity sources.

HPLC_Purity_Analysis_Workflow A Sample and Standard Preparation B HPLC System Setup and Equilibration A->B C Sequence Setup in Chromatography Software B->C D Sample Injection and Chromatographic Run C->D E Data Acquisition D->E F Peak Integration and Identification E->F G Purity Calculation (% Area) F->G H Report Generation G->H K Final Purity Assessment H->K I Forced Degradation Studies I->G J Method Validation J->G

Caption: Workflow for HPLC Purity Analysis.

Synthesis_and_Impurity_Pathway Start Vanillin Derivative (e.g., Homovanillic acid) Step1 Benzylation (Benzyl Bromide, Base) Start->Step1 Impurity1 Unreacted Starting Material Start->Impurity1 Product This compound Step1->Product Impurity2 Benzyl Alcohol (from hydrolysis of benzyl bromide) Step1->Impurity2 Impurity3 Over-benzylated Byproducts Step1->Impurity3 Degradation Degradation Products (Hydrolysis, Oxidation, Photolysis) Product->Degradation

Caption: Potential Synthesis and Impurity Profile.

Conclusion

The described RP-HPLC method is a reliable and robust tool for the purity determination of this compound. The method is stability-indicating, as demonstrated by the successful separation of the main compound from its degradation products formed under various stress conditions. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis and stability studies of this important pharmaceutical intermediate.

Application Notes and Protocols: Purification of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. Compounds of this class are important intermediates in the synthesis of various pharmaceuticals. The purity of such intermediates is paramount as it directly impacts the quality, safety, and efficacy of the final drug substance. Recrystallization is a powerful and economical technique for the purification of crystalline organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal solvent will dissolve the compound to a great extent at an elevated temperature and to a much lesser extent at a lower temperature, allowing for the formation of pure crystals upon cooling while the impurities remain in the solution (mother liquor).

This application note provides a generalized yet detailed methodology for developing a recrystallization protocol for this compound, including solvent screening and the main purification procedure.

Data Presentation

A systematic solvent screening is the foundational step in developing a successful recrystallization protocol. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures. The following table presents hypothetical data from a solvent screening experiment for this compound to illustrate the selection process.

Table 1: Illustrative Solvent Screening for the Recrystallization of this compound

SolventStructureBoiling Point (°C)Solubility at 25°C (mg/mL)Solubility at Boiling (mg/mL)Crystal Formation upon CoolingRemarks
WaterH₂O100< 1< 5-Insoluble. Potential anti-solvent.
EthanolC₂H₅OH78~10> 200Slow, well-formed needlesPromising single solvent.
MethanolCH₃OH65~15> 250Rapid, small needlesPromising single solvent.
Ethyl AcetateC₄H₈O₂77~50> 300-Too soluble at room temperature.
TolueneC₇H₈111< 5~100Slow, platesPotential single solvent.
HexaneC₆H₁₄69< 1< 10-Insoluble. Potential anti-solvent.
AcetoneC₃H₆O56> 100> 400-Too soluble at room temperature.
Ethanol/Water (9:1)-~80~5> 150Good, well-formed crystalsPromising mixed solvent system.

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual solubility data must be determined experimentally.

Experimental Protocols

General Solvent Screening Protocol

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane, acetone)

  • Test tubes or small vials (13 x 100 mm)

  • Spatula

  • Hot plate or heating mantle

  • Water or sand bath

  • Vortex mixer (optional)

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into several labeled test tubes.

  • To each test tube, add 0.5 mL of a different solvent.

  • Agitate the mixture at room temperature for 1-2 minutes to assess solubility. Record your observations. A suitable solvent should not dissolve the compound completely at this stage.

  • For the solvents in which the compound was not fully soluble at room temperature, heat the test tubes in a water or sand bath to the boiling point of the solvent.

  • If the compound does not dissolve completely upon heating, add the same solvent dropwise (up to a total of 2 mL) while maintaining the temperature until the solid dissolves.

  • Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observe for crystal formation. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.

  • Evaluate the quality and quantity of the crystals formed. The ideal solvent will yield a significant amount of pure crystals upon cooling.

Recrystallization Protocol using a Single Solvent (e.g., Ethanol)

Objective: To purify crude this compound using a single solvent recrystallization method.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (appropriate size)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Reflux condenser

  • Glass funnel and fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., ethanol) to just cover the solid.

  • Heat the mixture to a gentle boil with continuous stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (if required): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble matter.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the recovery of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The purity of the final product can be assessed by techniques such as melting point analysis, HPLC, or NMR spectroscopy.

Mandatory Visualization

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration slow_cooling Slow Cooling to RT hot_filtration->slow_cooling ice_bath Cooling in Ice Bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the Purification by Recrystallization.

Logical Relationship for Solvent Selection

Solvent_Selection start Start: Crude Compound test_solubility_rt Test Solubility in Solvent at Room Temperature start->test_solubility_rt soluble_rt Soluble at RT test_solubility_rt->soluble_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT test_solubility_rt->insoluble_rt No reject_solvent Reject Solvent soluble_rt->reject_solvent test_solubility_hot Test Solubility in Hot Solvent insoluble_rt->test_solubility_hot soluble_hot Soluble when Hot test_solubility_hot->soluble_hot Yes insoluble_hot Insoluble when Hot test_solubility_hot->insoluble_hot No cool_solution Cool Solution soluble_hot->cool_solution insoluble_hot->reject_solvent crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Solvent Candidate crystals_form->good_solvent Yes poor_solvent Poor Solvent crystals_form->poor_solvent No

Caption: Decision tree for selecting a suitable recrystallization solvent.

Application Notes and Protocols for the Large-Scale Laboratory Synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure combines a phenylacetic acid moiety with a protected catechol system, making it a versatile building block. This document provides a detailed protocol for the large-scale laboratory synthesis of this compound, starting from commercially available 4-methoxyphenylacetic acid. The described two-step synthesis involves a regioselective bromination followed by a palladium-catalyzed benzyloxy-de-bromination. This method is selected for its high regioselectivity, good yields, and scalability.

Data Presentation

Table 1: Summary of Reactants and Products for Step 1

CompoundMolecular FormulaMolar Mass ( g/mol )MolesMass (g)Volume (mL)Role
4-Methoxyphenylacetic acidC₉H₁₀O₃166.170.602100-Starting Material
Acetic AcidCH₃COOH60.05--600Solvent
BromineBr₂159.810.60296.231Reagent

Table 2: Summary of Expected Yields for Step 1

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (g)Expected Yield (%)
2-(3-Bromo-4-methoxyphenyl)acetic acidC₉H₉BrO₃245.07147.512484

Table 3: Summary of Reactants and Products for Step 2

CompoundMolecular FormulaMolar Mass ( g/mol )MolesMass (g)Volume (mL)Role
2-(3-Bromo-4-methoxyphenyl)acetic acidC₉H₉BrO₃245.070.506124-Starting Material
Benzyl AlcoholC₇H₈O108.141.012109.4105Reagent
Pd(OAc)₂C₄H₆O₄Pd224.50.012.24-Catalyst
XantphosC₃₉H₃₂OP₂578.60.0211.57-Ligand
Cs₂CO₃Cs₂CO₃325.821.012330-Base
TolueneC₇H₈92.14--1200Solvent

Table 4: Summary of Expected Yields for Step 2

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (g)Expected Yield (%)
This compoundC₁₆H₁₆O₄272.29137.8117.185

Experimental Protocols

Step 1: Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid

This procedure outlines the regioselective bromination of 4-methoxyphenylacetic acid.

Materials:

  • 4-Methoxyphenylacetic acid (100 g, 0.602 mol)

  • Glacial acetic acid (600 mL)

  • Bromine (31 mL, 0.602 mol)

  • Ice-water bath

  • Large beaker (2 L)

  • Stirring plate and magnetic stir bar

  • Addition funnel

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 100 g of 4-methoxyphenylacetic acid in 600 mL of glacial acetic acid. Stir until all solids are dissolved.

  • In a separate flask, prepare a solution of 31 mL of bromine in 100 mL of glacial acetic acid.

  • Slowly add the bromine solution to the 4-methoxyphenylacetic acid solution dropwise over 30 minutes using an addition funnel at room temperature with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 60 minutes.

  • Prepare a 2 L beaker with 1 L of an ice-water slurry.

  • Pour the reaction mixture into the ice-water with stirring. A pale-yellow precipitate will form.

  • Stir the resulting slurry for 10 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with three 100 mL portions of cold water.

  • Air-dry the crude product on the filter for 20 minutes.

  • Recrystallize the crude product from hot xylene to yield 2-(3-bromo-4-methoxyphenyl)acetic acid as a white crystalline powder.[1]

  • Dry the final product under vacuum. The expected yield is approximately 124 g (84%).[1]

Step 2: Synthesis of this compound

This procedure describes the palladium-catalyzed benzyloxylation of the aryl bromide intermediate.

Materials:

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid (124 g, 0.506 mol)

  • Benzyl alcohol (105 mL, 1.012 mol)

  • Palladium(II) acetate (Pd(OAc)₂, 2.24 g, 0.01 mol)

  • Xantphos (11.57 g, 0.02 mol)

  • Cesium carbonate (Cs₂CO₃, 330 g, 1.012 mol)

  • Toluene (1.2 L)

  • Argon or Nitrogen gas supply

  • Schlenk line or similar inert atmosphere setup

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (2 L)

  • Rotary evaporator

Procedure:

  • Set up a 2 L three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and an inert gas inlet/outlet.

  • To the flask, add 2-(3-bromo-4-methoxyphenyl)acetic acid (124 g), cesium carbonate (330 g), palladium(II) acetate (2.24 g), and Xantphos (11.57 g).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

  • Add toluene (1.2 L) and benzyl alcohol (105 mL) via cannula or syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the celite pad with toluene (2 x 100 mL).

  • Combine the organic filtrates and transfer to a 2 L separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield this compound as a solid.

  • Dry the purified product under vacuum. The expected yield is approximately 117 g (85%).

Visualizations

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Benzyloxylation SM 4-Methoxyphenylacetic Acid Intermediate 2-(3-Bromo-4-methoxyphenyl)acetic acid SM->Intermediate Reaction Reagent1 Bromine Acetic Acid Product This compound Intermediate->Product Reaction Reagent2 Benzyl Alcohol Pd(OAc)2, Xantphos Cs2CO3, Toluene

Caption: Overall synthetic workflow for this compound.

Williamson_Ether_Synthesis start Aryl Halide (Ar-Br) + Benzyl Alcohol (BnOH) base_step Base (Cs2CO3) deprotonates BnOH Forms Benzyl Alkoxide (BnO-) start->base_step Deprotonation catalyst_cycle Pd(0) Catalyst Cycle Oxidative Addition of Ar-Br Reductive Elimination of Ar-OBn start->catalyst_cycle Substrate Entry base_step->catalyst_cycle Nucleophilic Attack product Product This compound catalyst_cycle->product Product Formation

Caption: Logical relationship of the key steps in the palladium-catalyzed benzyloxylation.

References

Application Notes and Protocols for Monitoring the Synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves a multi-step synthesis, requiring careful monitoring to ensure reaction completion and purity of intermediates and the final product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique widely used to monitor the progress of organic reactions.[1][2] This application note provides a detailed protocol for the synthesis of this compound from methyl 3-hydroxy-4-methoxyphenylacetate and the use of TLC to monitor the key reaction steps.

The synthesis proceeds in two main stages:

  • O-Benzylation: The phenolic hydroxyl group of methyl 3-hydroxy-4-methoxyphenylacetate is protected with a benzyl group via a Williamson ether synthesis.

  • Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid to yield the final product.

TLC is employed to track the consumption of starting materials and the formation of products at each stage, enabling the determination of reaction endpoints and qualitative assessment of product purity.

Materials and Methods

Materials and Reagents
  • Methyl 3-hydroxy-4-methoxyphenylacetate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O), deionized

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Hexane

  • Dichloromethane (DCM)

  • Silica gel TLC plates (e.g., Merck Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Iodine chamber

Instrumentation
  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocols

Synthesis of Methyl 2-(3-(benzyloxy)-4-methoxyphenyl)acetate (Intermediate)

This protocol describes the O-benzylation of methyl 3-hydroxy-4-methoxyphenylacetate.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-hydroxy-4-methoxyphenylacetate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Synthesis of this compound (Final Product)

This protocol outlines the hydrolysis of the methyl ester intermediate.

  • Dissolve the crude methyl 2-(3-(benzyloxy)-4-methoxyphenyl)acetate (1.0 eq) in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every hour).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the residue with water and acidify with 1M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

TLC Monitoring Protocol
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for spotting: 'SM' (Starting Material), 'C' (Co-spot), and 'RM' (Reaction Mixture).[2][3]

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of the starting material for the respective step in a volatile solvent like ethyl acetate.

    • Reaction Mixture (RM): Withdraw a small aliquot from the reaction flask using a capillary tube.[2] Dilute with a volatile solvent if necessary.

  • Spotting:

    • In the 'SM' lane, spot the prepared starting material solution.

    • In the 'RM' lane, spot the prepared reaction mixture solution.

    • In the 'C' lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot (co-spot).[3]

  • Development:

    • Place a small amount of the appropriate mobile phase into the TLC chamber and allow it to saturate.

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[1] Circle the observed spots with a pencil.

    • For further visualization, place the plate in an iodine chamber. Organic compounds will typically appear as brown spots.

  • Interpretation:

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the disappearance of the starting material spot in the 'RM' lane and the appearance of a new product spot. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.[2]

Data Presentation

The progress of the synthesis is monitored by observing the changes in the TLC profiles over time. The Rf values of the starting materials, intermediate, and final product in a representative mobile phase are summarized below.

CompoundStructureMobile Phase System (Hexane:EtOAc, 7:3)Expected Rf
Methyl 3-hydroxy-4-methoxyphenylacetate (Starting Material)Hexane:EtOAc (7:3)~0.4
Methyl 2-(3-(benzyloxy)-4-methoxyphenyl)acetate (Intermediate) (Structure not available, but is the benzylated ester)Hexane:EtOAc (7:3)~0.7
This compound (Final Product) (Structure not available, but is the final acid)Hexane:EtOAc (7:3)~0.1 (may streak)

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

For the hydrolysis step, a more polar mobile phase containing a small amount of acid is recommended to obtain a compact spot for the carboxylic acid product and ensure good separation from the less polar ester intermediate.

CompoundStructureMobile Phase System (DCM:MeOH:AcOH, 95:4:1)Expected Rf
Methyl 2-(3-(benzyloxy)-4-methoxyphenyl)acetate (Intermediate) (Structure not available, but is the benzylated ester)DCM:MeOH:AcOH (95:4:1)~0.8
This compound (Final Product) (Structure not available, but is the final acid)DCM:MeOH:AcOH (95:4:1)~0.3

Visualizations

Synthesis_Workflow cluster_2 TLC Monitoring SM1 Methyl 3-hydroxy-4- methoxyphenylacetate INT Methyl 2-(3-(benzyloxy)-4- methoxyphenyl)acetate SM1->INT FP 2-(3-(Benzyloxy)-4- methoxyphenyl)acetic acid INT->FP TLC1 Monitor disappearance of SM1 and appearance of INT TLC2 Monitor disappearance of INT and appearance of FP

Caption: Workflow for the synthesis and TLC monitoring.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. By following the detailed protocols outlined in this application note, researchers can effectively track the progress of both the O-benzylation and ester hydrolysis steps, ensuring optimal reaction times and aiding in the isolation of a pure final product. The use of appropriate mobile phases and visualization techniques is crucial for obtaining clear and interpretable results.

References

Application Notes and Protocols for the Deprotection of the Benzyl Group from 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of a benzyl protecting group from a phenolic hydroxyl is a crucial step in the synthesis of many pharmaceutical compounds and biologically active molecules. This document provides detailed application notes and protocols for the deprotection of the benzyl group from 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid to yield 2-(3-hydroxy-4-methoxyphenyl)acetic acid, commonly known as homovanillic acid. Homovanillic acid is a major metabolite of dopamine and serves as a biomarker for various neurological and psychiatric disorders. The following sections detail various methods for this deprotection, including catalytic hydrogenolysis and acidic cleavage, offering a comparative analysis to aid in method selection.

Deprotection Methods Overview

The selection of a deprotection method depends on several factors, including the presence of other functional groups in the molecule, the desired scale of the reaction, and the available reagents and equipment. The most common methods for the cleavage of benzyl ethers are catalytic hydrogenolysis and acidic cleavage.

  • Catalytic Hydrogenolysis: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl C-O bond. It is a mild and often high-yielding method.

  • Acidic Cleavage: This method employs strong acids to effect the cleavage of the benzyl ether. The choice of acid and reaction conditions can be tailored to the substrate's sensitivity.

Data Presentation: Comparison of Deprotection Methods

MethodReagents and ConditionsReaction Time (Typical)Yield (Typical)Key AdvantagesPotential Drawbacks
Catalytic Hydrogenolysis H₂, 10% Pd/C, Ethanol or Methanol, Room Temperature, Atmospheric Pressure12-72 hours>95%Mild conditions, high yield, clean reaction.Catalyst can be pyrophoric; may not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Catalytic Transfer Hydrogenolysis Ammonium formate, 10% Pd/C, Methanol, Reflux1-6 hoursHighAvoids the use of gaseous hydrogen, faster reaction times.Requires higher temperatures; potential for side reactions with the formate reagent.
Acidic Cleavage Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature1-4 hoursModerate to HighFast reaction times; useful when catalytic hydrogenolysis is not feasible.TFA is corrosive and requires careful handling; may not be suitable for acid-sensitive substrates.
Acidic Cleavage Boron tribromide (BBr₃), Dichloromethane (DCM), 0 °C to Room Temperature1-3 hoursHighEffective for cleaving aryl ethers; often provides high yields.BBr₃ is highly reactive and moisture-sensitive, requiring inert atmosphere techniques.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ and Pd/C

This protocol describes the deprotection of this compound using palladium on carbon and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Celite®

  • Argon or Nitrogen gas

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound in ethanol (approximately 0.1 M concentration).

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Introduce hydrogen gas into the flask (a balloon is suitable for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-72 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(3-hydroxy-4-methoxyphenyl)acetic acid.

  • Purify the product by recrystallization from hot water or a mixture of ethyl acetate and hexanes.

Protocol 2: Acidic Cleavage using Trifluoroacetic Acid (TFA)

This protocol details the deprotection using trifluoroacetic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization.

Mandatory Visualizations

Deprotection_Reaction Start 2-(3-(Benzyloxy)-4- methoxyphenyl)acetic acid Method Deprotection Method Start->Method Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C, EtOH) Method->Hydrogenolysis Mild Conditions AcidCleavage Acidic Cleavage (TFA, DCM) Method->AcidCleavage Harsh Conditions Workup Reaction Work-up Hydrogenolysis->Workup AcidCleavage->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-(3-Hydroxy-4- methoxyphenyl)acetic acid (Homovanillic acid) Purification->Product

Caption: General workflow for the deprotection of the benzyl group.

Hydrogenolysis_Workflow Dissolve Dissolve Starting Material in Ethanol AddCatalyst Add 10% Pd/C Catalyst Dissolve->AddCatalyst InertAtmosphere Establish Inert Atmosphere (Ar or N₂) AddCatalyst->InertAtmosphere Hydrogenation Introduce H₂ Gas and Stir (Room Temperature) InertAtmosphere->Hydrogenation Monitor Monitor by TLC Hydrogenation->Monitor Filter Filter through Celite® Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Recrystallize Recrystallize Product Concentrate->Recrystallize FinalProduct Pure Homovanillic Acid Recrystallize->FinalProduct

Caption: Experimental workflow for catalytic hydrogenolysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-(benzyloxy)-4-methoxyphenyl)acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a two-step process:

  • Williamson Ether Synthesis: Benzylation of a suitable precursor, such as methyl 3-hydroxy-4-methoxyphenylacetate, with a benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., potassium carbonate) to form the benzyl ether.

  • Hydrolysis: Saponification of the resulting methyl ester to the desired carboxylic acid using a base like sodium hydroxide, followed by acidic workup.

An alternative route involves the benzylation of 3-hydroxy-4-methoxyphenylacetonitrile followed by hydrolysis of the nitrile to the carboxylic acid.

Q2: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities?

Several impurities can arise during the synthesis. The table below summarizes the most common ones, their potential sources, and their chemical structures.

Impurity NameStructurePotential Source
3-Hydroxy-4-methoxyphenylacetic acidHO(MeO)C₆H₃CH₂COOHIncomplete benzylation of the starting material.
Benzyl alcoholC₆H₅CH₂OHHydrolysis of the benzylating agent or side reactions.
Dibenzyl ether(C₆H₅CH₂)₂OSelf-condensation of the benzylating agent under basic conditions.
2-(2-(Benzyloxy)-4-methoxyphenyl)acetic acidC₆H₅CH₂O(MeO)C₆H₃CH₂COOHC-alkylation of the phenol instead of O-alkylation, resulting in a positional isomer.
2-(3-(Benzyloxy)-4-methoxyphenyl)acetamideC₆H₅CH₂O(MeO)C₆H₃CH₂CONH₂Incomplete hydrolysis if the synthesis proceeds through a nitrile intermediate.
Unreacted Benzyl HalideC₆H₅CH₂X (X=Br, Cl)Excess or unreacted benzylating agent.

Q3: How can I minimize the formation of the C-alkylation isomer?

The formation of the C-alkylation byproduct is a known issue in the Williamson ether synthesis with phenoxides. To favor O-alkylation:

  • Choice of Base and Solvent: Using a non-polar, aprotic solvent can favor O-alkylation. The choice of counter-ion for the phenoxide can also play a role; for instance, using potassium carbonate can be effective.

  • Reaction Conditions: Running the reaction at a lower temperature may increase the selectivity for O-alkylation over C-alkylation.

Q4: I am having trouble with the hydrolysis step. The reaction seems incomplete. What can I do?

Incomplete hydrolysis can leave the ester or amide intermediate as an impurity. To ensure complete conversion:

  • Reaction Time and Temperature: Increase the reaction time or temperature. Monitoring the reaction by TLC or HPLC is crucial to determine the point of completion.

  • Stoichiometry of Base: Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion.

  • Solvent: Using a co-solvent like methanol or ethanol can improve the solubility of the ester and facilitate hydrolysis.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of this compound and quantifying the common impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Gradient Program: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is useful for identifying volatile impurities such as benzyl alcohol, dibenzyl ether, and unreacted benzyl halide. Derivatization is required for the non-volatile acetic acid product.

  • Derivatization (for the final product and non-volatile impurities):

    • To a dry vial containing ~1 mg of the sample, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • Instrumentation: GC-MS system.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 550.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G cluster_benzylation Benzylation Step Issues cluster_hydrolysis Hydrolysis Step Issues start Synthesis of 2-(3-(benzyloxy)-4- methoxyphenyl)acetic acid check_purity Check Purity by HPLC/TLC start->check_purity incomplete_benzylation Incomplete Reaction? (Presence of starting phenol) check_purity->incomplete_benzylation Impurity Detected final_product Pure Product check_purity->final_product Pure optimize_benzylation Optimize Benzylation: - Increase reaction time/temperature - Check base stoichiometry - Ensure quality of benzyl halide incomplete_benzylation->optimize_benzylation Yes c_alkylation Isomeric Impurity Present? (C-alkylation product) incomplete_benzylation->c_alkylation No optimize_benzylation->check_purity optimize_selectivity Optimize Selectivity: - Use non-polar, aprotic solvent - Lower reaction temperature - Change base (e.g., K2CO3) c_alkylation->optimize_selectivity Yes incomplete_hydrolysis Incomplete Hydrolysis? (Presence of ester/amide) c_alkylation->incomplete_hydrolysis No optimize_selectivity->check_purity optimize_hydrolysis Optimize Hydrolysis: - Increase reaction time/temperature - Increase base stoichiometry - Use a co-solvent incomplete_hydrolysis->optimize_hydrolysis Yes purification Purification (Recrystallization or Chromatography) incomplete_hydrolysis->purification No optimize_hydrolysis->check_purity purification->final_product

Caption: Troubleshooting workflow for the synthesis of this compound.

optimizing reaction conditions for the synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 2-(3-(benzyloxy)-4-methoxyphenyl)acetic acid.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, focusing on the widely used method of hydrolyzing 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete hydrolysis of the starting nitrile.- Increase reaction time or temperature. - Ensure the base (e.g., NaOH, KOH) is fully dissolved and in sufficient molar excess. - Consider a different solvent system to improve solubility.
Debenzylation of the protective group.- Use milder reaction conditions (lower temperature, shorter reaction time). - Employ a less aggressive base.
Product loss during workup and purification.- Ensure complete precipitation of the product by adjusting the pH carefully. - Use an appropriate recrystallization solvent to minimize loss.
Incomplete Reaction Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or HPLC. - Gradually increase the temperature, ensuring it does not exceed the stability limits of the reactants and products.[1]
Poor solubility of the starting material.- Add a co-solvent such as ethanol or dioxane to improve solubility.
Formation of Side Products Debenzylation leading to 2-(3-hydroxy-4-methoxyphenyl)acetic acid.- Avoid prolonged exposure to high temperatures or strong acidic/basic conditions.
Formation of the corresponding amide as a byproduct.- Ensure complete hydrolysis by using a sufficient excess of base and allowing for adequate reaction time.
Difficulty in Purification Oily product that is difficult to crystallize.- Try different recrystallization solvents or solvent mixtures. - Purify via column chromatography if recrystallization is ineffective.
Contamination with starting material.- Optimize the reaction conditions to drive the reaction to completion. - Wash the crude product with a solvent in which the starting material is soluble but the product is not.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the hydrolysis of the corresponding nitrile, 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile. This hydrolysis can be carried out under acidic or basic conditions.[2][3][4] Basic hydrolysis using sodium hydroxide or potassium hydroxide is often preferred to avoid potential side reactions associated with strong acids.[2][3]

Q2: What are the typical reaction conditions for the alkaline hydrolysis of the nitrile?

A2: Typically, the nitrile is refluxed in an aqueous or aqueous-alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide. The reaction temperature can range from room temperature to the reflux temperature of the solvent, with reaction times varying from a few hours to overnight.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting nitrile and the product acid. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What is the best way to purify the final product?

A4: After the reaction is complete, the mixture is typically cooled and acidified with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the carboxylic acid.[5] The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or toluene.

Q5: I am observing a significant amount of debenzylation. How can I prevent this?

A5: Debenzylation can occur under harsh acidic or basic conditions, especially at elevated temperatures. To minimize this side reaction, consider using milder conditions. This could involve lowering the reaction temperature, reducing the concentration of the base, or shortening the reaction time. Careful monitoring of the reaction is crucial to stop it as soon as the starting material is consumed.

Experimental Protocols

Synthesis of 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile

This initial step is analogous to the synthesis of other benzyl cyanides, which often involves the reaction of a benzyl halide with a cyanide salt.[6]

  • Preparation of 3-(Benzyloxy)-4-methoxybenzyl chloride: 3-(Benzyloxy)-4-methoxybenzyl alcohol is treated with a chlorinating agent like thionyl chloride or concentrated hydrochloric acid.

  • Cyanation: The resulting benzyl chloride is then reacted with sodium cyanide in a suitable solvent system, such as aqueous acetone or under phase-transfer catalysis conditions, to yield 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile.[7]

Hydrolysis of 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile
  • To a solution of 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile in ethanol, add a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 3-Benzyloxy-4-methoxybenzyl_alcohol 3-(Benzyloxy)-4-methoxybenzyl alcohol Benzyl_Chloride 3-(Benzyloxy)-4-methoxybenzyl chloride 3-Benzyloxy-4-methoxybenzyl_alcohol->Benzyl_Chloride Chlorination (e.g., SOCl2) Nitrile 2-(3-(Benzyloxy)-4- methoxyphenyl)acetonitrile Benzyl_Chloride->Nitrile Cyanation (NaCN) Acetic_Acid 2-(3-(Benzyloxy)-4- methoxyphenyl)acetic acid Nitrile->Acetic_Acid Hydrolysis (NaOH, H2O/EtOH)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Reaction Start Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Complete Reaction Complete? Monitor->Complete SideProducts Side Products Observed Monitor->SideProducts Workup Workup and Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No End Pure Product Workup->End AdjustConditions Adjust Conditions: - Increase Time/Temp - Check Reagents Incomplete->AdjustConditions MilderConditions Use Milder Conditions: - Lower Temp - Shorter Time SideProducts->MilderConditions AdjustConditions->Monitor MilderConditions->Monitor

Caption: Troubleshooting workflow for the synthesis.

References

troubleshooting low yield in the preparation of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the preparation of 2-(3-(benzyloxy)-4-methoxyphenyl)acetic acid.

Troubleshooting Guide

Low yield in the synthesis of this compound, often prepared via the hydrolysis of 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile, is a common issue. The primary challenge lies in the selective hydrolysis of the nitrile group without cleaving the acid-sensitive benzyl ether protecting group.

Issue 1: Low overall yield with significant recovery of starting material.

Question Possible Cause Troubleshooting Steps
Q1: My reaction seems to have stalled, and I'm recovering a lot of my starting nitrile. What should I do? Incomplete hydrolysis of the nitrile. This could be due to insufficient reaction time, low temperature, or inadequate reagent concentration.1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material is consumed. 2. Increase Temperature: Gradually increase the reaction temperature. However, be cautious as higher temperatures can promote side reactions, including debenzylation. 3. Adjust Reagent Concentration: If using acid or base catalysis, ensure the concentration is sufficient to drive the reaction to completion. For biphasic reactions, efficient stirring is crucial.

Issue 2: The presence of a major byproduct, 2-(3-hydroxy-4-methoxyphenyl)acetic acid.

Question Possible Cause Troubleshooting Steps
Q2: I'm observing a significant amount of a byproduct that appears to be the debenzylated product. How can I prevent this? Cleavage of the benzyl ether protecting group. Benzyl ethers are susceptible to cleavage under strongly acidic conditions.[1]1. Switch to Alkaline Hydrolysis: Benzyl ethers are generally more stable under basic conditions. Consider using aqueous sodium hydroxide or potassium hydroxide for the hydrolysis.[2] 2. Use Milder Acidic Conditions: If acidic hydrolysis is preferred, opt for milder acids or shorter reaction times with careful monitoring. 3. Cation Scavengers: In cases of acid-catalyzed debenzylation, the addition of a cation scavenger may help to prevent side reactions.

Issue 3: Isolation of a neutral compound instead of the desired carboxylic acid.

Question Possible Cause Troubleshooting Steps
Q3: My final product is not acidic and has a different solubility profile than expected. What could it be? Incomplete hydrolysis, stopping at the amide intermediate (2-(3-(benzyloxy)-4-methoxyphenyl)acetamide).1. Force Hydrolysis to Completion: The hydrolysis of the amide to the carboxylic acid often requires more forcing conditions (higher temperature, longer reaction time, or higher concentration of acid/base) than the initial hydrolysis of the nitrile to the amide.[2] 2. Isolate and Re-subject: Isolate the amide and re-subject it to the hydrolysis conditions.

Issue 4: Difficulty in purifying the final product.

Question Possible Cause Troubleshooting Steps
Q4: I'm having trouble separating my desired product from impurities after workup. What purification strategies can I use? The final product may be contaminated with starting material, the amide intermediate, or the debenzylated product.1. Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid. After the reaction, neutralize the mixture and extract with an organic solvent to remove neutral impurities (starting material, amide). Then, acidify the aqueous layer to precipitate the desired carboxylic acid. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system to remove impurities. 3. Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be used for purification.

Frequently Asked Questions (FAQs)

Q: What is the most common reason for low yield in this synthesis?

A: The most frequent cause of low yield is the cleavage of the benzyl ether protecting group, especially when using strong acidic conditions for the hydrolysis of the nitrile. Careful selection of reaction conditions to ensure the stability of the benzyl ether is critical.[1]

Q: Can I use sulfuric acid for the hydrolysis?

A: While sulfuric acid is a common reagent for nitrile hydrolysis, it is a strong acid and can readily cause debenzylation, leading to the formation of 2-(3-hydroxy-4-methoxyphenyl)acetic acid and a lower yield of the desired product. If used, conditions must be carefully controlled.

Q: Is there an optimal temperature for the hydrolysis?

A: The optimal temperature will depend on the chosen method (acidic vs. alkaline hydrolysis) and the specific reagents used. It is generally recommended to start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. If the reaction is slow, the temperature can be increased cautiously, keeping in mind the potential for debenzylation at higher temperatures.

Q: How can I confirm that debenzylation is occurring?

A: The debenzylated product, 2-(3-hydroxy-4-methoxyphenyl)acetic acid, has a different retention factor (Rf) on a TLC plate and a different retention time in an HPLC chromatogram compared to the desired product. You can also use spectroscopic methods like ¹H NMR to identify the absence of the benzyl group signals and the presence of a phenolic hydroxyl group.

Data Presentation

Table 1: Comparison of Hydrolysis Conditions and Potential Outcomes

Hydrolysis MethodReagentsTypical TemperatureExpected ProductPotential Major ByproductKey Considerations
Acidic Hydrolysis Dilute HCl or H₂SO₄ in an aqueous co-solvent (e.g., dioxane, ethanol)80 - 110 °CThis compound2-(3-Hydroxy-4-methoxyphenyl)acetic acidHigh risk of debenzylation.[1] Requires careful monitoring.
Alkaline Hydrolysis Aqueous NaOH or KOH in an alcoholic solvent (e.g., ethanol, ethylene glycol)90 - 120 °CSodium 2-(3-(benzyloxy)-4-methoxyphenyl)acetateUnreacted starting material or amide intermediateLower risk of debenzylation. Requires acidic workup to isolate the carboxylic acid.[2]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile (1.0 eq) in ethanol (10 volumes).

  • Addition of Base: Add a 20% aqueous solution of sodium hydroxide (5.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is complete when the starting nitrile spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid.

  • Isolation:

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain pure this compound.

Mandatory Visualization

Troubleshooting_Low_Yield cluster_start Start cluster_analysis Problem Analysis cluster_scenarios Potential Scenarios & Solutions cluster_nitrile Scenario 1 cluster_debenzylation Scenario 2 cluster_amide Scenario 3 cluster_end Outcome Start Low Yield of 2-(3-(benzyloxy)-4- methoxyphenyl)acetic acid Analysis Analyze Crude Reaction Mixture (TLC, HPLC, NMR) Start->Analysis HighNitrile High amount of starting nitrile? Analysis->HighNitrile Check for starting material HighDebenzyl Presence of debenzylated product? Analysis->HighDebenzyl Check for byproducts HighAmide Presence of neutral amide intermediate? Analysis->HighAmide Check for intermediates IncompleteHydrolysis Incomplete Hydrolysis HighNitrile->IncompleteHydrolysis Yes HighNitrile->HighDebenzyl No SolutionNitrile Solution: - Extend reaction time - Increase temperature cautiously - Increase reagent concentration IncompleteHydrolysis->SolutionNitrile End Optimized Yield SolutionNitrile->End Debenzylation Cleavage of Benzyl Ether HighDebenzyl->Debenzylation Yes HighDebenzyl->HighAmide No SolutionDebenzyl Solution: - Switch to alkaline hydrolysis - Use milder acidic conditions - Add cation scavenger Debenzylation->SolutionDebenzyl SolutionDebenzyl->End AmideFormation Hydrolysis stopped at amide HighAmide->AmideFormation Yes HighAmide->End No SolutionAmide Solution: - Use more forcing conditions - Isolate amide and re-subject to hydrolysis AmideFormation->SolutionAmide SolutionAmide->End

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Benzylation of 3-Hydroxy-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the benzylation of 3-hydroxy-4-methoxyphenylacetic acid. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired reaction in the benzylation of 3-hydroxy-4-methoxyphenylacetic acid?

The primary goal is the O-alkylation of the phenolic hydroxyl group to form 3-(benzyloxy)-4-methoxyphenylacetic acid. This reaction is a type of Williamson ether synthesis, which typically involves the reaction of a deprotonated alcohol (a phenoxide in this case) with an alkyl halide (like benzyl chloride) via an SN2 mechanism.[1][2][3] The benzyl group serves as a common protecting group for phenols because it is stable under various conditions but can be removed when needed.[3]

Q2: What are the most common side reactions I should be aware of?

The most prevalent side reactions are C-alkylation, esterification of the carboxylic acid, and over-benzylation.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring.[1] Alkylation on the ring (C-alkylation), particularly at the positions ortho to the hydroxyl group, can compete with the desired O-alkylation.[4]

  • Esterification: The carboxylic acid moiety can also be deprotonated by the base and react with the benzylating agent to form a benzyl ester.

  • Di-benzylation: A combination of O-alkylation and esterification can lead to a di-benzylated product where both the hydroxyl and carboxylic acid groups have reacted.

Q3: Why am I observing C-alkylation products? How can I minimize them?

C-alkylation occurs because the phenoxide ion has electron density on the aromatic ring, making it susceptible to electrophilic attack. The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. To minimize C-alkylation, using polar aprotic solvents like DMF or acetonitrile is often recommended, as they can solvate the cation, leading to a "freer" phenoxide ion that favors O-alkylation.

Q4: My starting material has a carboxylic acid. Does this interfere with the reaction?

Yes, the carboxylic acid group is acidic and will be deprotonated by the base used in the reaction. This carboxylate can then compete with the phenoxide as a nucleophile, attacking the benzyl chloride to form a benzyl ester side product. To avoid this, the carboxylic acid may need to be protected prior to the benzylation of the phenol, or reaction conditions must be carefully optimized to favor phenolic O-alkylation.[5]

Q5: What is the role of the base in this reaction, and which one should I choose?

The base deprotonates the acidic phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which is essential for the Williamson ether synthesis.[3] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).[6][7] Potassium carbonate is a milder base and is often a good first choice to minimize side reactions. Stronger bases like NaH may be required for less reactive phenols but can also promote elimination or other side reactions.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient base or inactive base. 2. Reaction temperature is too low or reaction time is too short. 3. Benzylating agent has degraded (e.g., benzyl tosylate can be unstable).[3] 4. Presence of water in the reaction, which can hydrolyze the benzylating agent.1. Use freshly dried base (e.g., K₂CO₃) and ensure at least stoichiometric amounts. 2. Increase the reaction temperature (typically 80-100 °C) and monitor the reaction by TLC until the starting material is consumed.[2][3] 3. Use a freshly prepared or purified benzylating agent. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
Formation of Multiple Products (TLC shows multiple spots) 1. C-alkylation: The phenoxide is reacting on the aromatic ring.[1] 2. Esterification: The carboxylic acid group is reacting to form a benzyl ester. 3. Di-benzylation: Both the hydroxyl and carboxylic acid groups are being benzylated.1. Change the solvent to a polar aprotic solvent like DMF or acetonitrile.[2] 2. Use a milder base like K₂CO₃. Consider protecting the carboxylic acid group as a methyl or ethyl ester before benzylation if the issue persists. 3. Use a controlled amount (e.g., 1.0-1.1 equivalents) of the benzylating agent.
Significant Amount of Benzyl Alcohol in Product Mixture Hydrolysis of the benzylating agent (e.g., benzyl chloride) due to the presence of water.[9]Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly and run the reaction under an inert atmosphere.
Formation of Elimination Byproducts This is less common with primary halides like benzyl chloride but can occur with stronger bases and higher temperatures.[8][10]Use a milder base (e.g., K₂CO₃ instead of NaH) and avoid excessive heating.

Reaction Pathways and Troubleshooting Logic

SM 3-Hydroxy-4-methoxyphenylacetic Acid + Benzyl Chloride Base Base (e.g., K2CO3) Solvent (e.g., DMF) SM->Base Desired Desired Product (O-Alkylation) Base->Desired  Major Pathway C_Alk Side Product (C-Alkylation) Base->C_Alk  Side Reaction Ester Side Product (Esterification) Base->Ester  Side Reaction Di_Benz Side Product (Di-benzylation) Base->Di_Benz  Side Reaction

Caption: Primary reaction pathway versus common side reactions.

start Reaction Issue: Low Yield / Impure Product q1 Unreacted Starting Material (SM)? start->q1 sol1 Increase Temp/Time Use Anhydrous Conditions Check Reagent Quality q1->sol1 Yes q2 Multiple Products Observed? q1->q2 No end_node Purify via Chromatography and Characterize sol1->end_node sol2 Identify Side Products (NMR/MS) - C-Alkylation? -> Change Solvent - Esterification? -> Protect COOH - Control Stoichiometry q2->sol2 Yes q3 Benzyl Alcohol Present? q2->q3 No sol2->end_node sol3 Ensure Anhydrous Conditions Use Inert Atmosphere q3->sol3 Yes q3->end_node No sol3->end_node

Caption: A logical workflow for troubleshooting benzylation reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions found in the literature for the O-benzylation of substituted phenols, which can serve as a starting point for optimization.

Substrate TypeBenzylating AgentBase (Equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Substituted PhenolBenzyl TosylateK₂CO₃ (1.5)DMF804-1250-95[3]
PhenolBenzyl ChlorideNaOH (1.0)TolueneRefluxN/AHigh[4]
AlcoholBenzyl ChlorideNaH (1.0+)THFN/AN/AN/A[6]
PhenolBenzyl CarbonatePd CatalystN/A60-80N/AHigh[11]

Note: Yields are highly dependent on the specific substrate and reaction scale. The conditions above are general and require optimization for 3-hydroxy-4-methoxyphenylacetic acid.

Experimental Protocols

General Protocol for O-Benzylation of a Phenol using Benzyl Chloride

This protocol is a general guideline and requires optimization for the specific substrate.

Materials:

  • 3-hydroxy-4-methoxyphenylacetic acid (1.0 equiv)

  • Benzyl chloride (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-hydroxy-4-methoxyphenylacetic acid (1.0 equiv) and anhydrous potassium carbonate (1.5-2.0 equiv).[3]

  • Add anhydrous DMF to the flask to dissolve/suspend the reactants.

  • Add benzyl chloride (1.1 equiv) to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (starting material consumed), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x). The aqueous washes will remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[3]

  • Purify the crude product by column chromatography on silica gel to separate the desired product from any side products.

  • Characterize the pure product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

References

Technical Support Center: Purifying Crude 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of crude 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization 1. The chosen solvent is too good, even at low temperatures, keeping the product dissolved. 2. Too much solvent was used. 3. The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. 4. The compound "oiled out" instead of crystallizing.1. Select a different solvent or a solvent system (e.g., a mixture of a good solvent and a poor solvent). A good solvent should dissolve the compound when hot but not when cold.[1][2] 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3] 4. If the compound oils out, reheat the solution to dissolve the oil, add a small amount of a better solvent, and try cooling again. Seeding with a pure crystal can also help induce proper crystallization.
Product Fails to Crystallize 1. The solution is not supersaturated. 2. High concentration of impurities inhibiting crystal formation.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal. 2. If impurities are high, consider a preliminary purification step like column chromatography before attempting recrystallization.
Persistent Yellow or Brown Color in Product 1. Presence of colored impurities from the synthesis, possibly starting materials or by-products.1. Add a small amount of activated charcoal to the hot solution before filtration during the recrystallization process. The charcoal will adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. 2. If charcoal is ineffective, column chromatography is recommended for separating colored impurities.
Poor Separation During Column Chromatography 1. Inappropriate solvent system (mobile phase). 2. Column was packed improperly (e.g., air bubbles, cracks). 3. Column was overloaded with the crude sample.1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound. A common mobile phase for similar compounds is a mixture of ethyl acetate and hexane.[4] 2. Repack the column carefully to ensure a uniform and bubble-free stationary phase. 3. Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Product Purity Does Not Improve (Confirmed by HPLC/NMR) 1. The main impurity has very similar solubility and polarity to the product. 2. The impurity may be a regioisomer or a closely related byproduct. 3. The compound might be degrading during purification (e.g., due to excessive heat).1. For impurities with similar solubility, try a different recrystallization solvent system.[2] 2. If recrystallization fails, column chromatography is the preferred method for separating compounds with similar properties.[4][5] 3. For acidic compounds, consider converting the acid to a salt (e.g., sodium or potassium salt), which may have different crystallization properties than the parent acid, allowing for the removal of neutral impurities.[2] The pure acid can then be regenerated by acidification. 4. Avoid excessive heating during recrystallization. Use the lowest temperature that allows the compound to dissolve.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities often stem from the synthetic route used.[6] For this compound, which can be synthesized by the benzylation of 3-hydroxy-4-methoxyphenylacetic acid, potential impurities include:

  • Unreacted Starting Materials: 3-hydroxy-4-methoxyphenylacetic acid.

  • Reagents: Residual benzylating agent (e.g., benzyl bromide).

  • By-products: Products from side reactions, such as O-alkylation at a different position or incomplete reaction.

  • Degradation Products: Impurities formed if the compound is exposed to excessive heat, light, or non-neutral pH conditions.[6]

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent will dissolve your compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[1] You can determine a suitable solvent through small-scale trials with various solvents and solvent mixtures. Common solvent systems for compounds of similar polarity include ethanol, ethyl acetate/hexane, and toluene.[2] For acidic compounds like this one, crystallizing it as a salt can also be an effective purification strategy.[2]

Q3: My compound is an acid. Are there any special considerations for its purification?

A3: Yes. Carboxylic acids offer a unique purification opportunity. You can dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a basic aqueous solution (e.g., sodium bicarbonate). Your acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. You can then separate the layers, re-acidify the aqueous layer with an acid like HCl to a pH of 1-2, and your purified product should precipitate out.[3][7] This solid can then be filtered and, if necessary, recrystallized.

Q4: When should I choose column chromatography over recrystallization?

A4: Recrystallization is often faster and more convenient for removing minor impurities, especially if the crude product is already of reasonable purity.[2] You should opt for column chromatography when:

  • Recrystallization fails to improve purity.

  • The crude product contains multiple impurities or impurities with similar solubility to your product.

  • The product is an oil or a low-melting solid that is difficult to crystallize.

  • You need to separate a complex mixture of by-products from the desired compound.[4]

Purification Data for Phenylacetic Acid Analogs

The following table summarizes purification data for compounds structurally related to this compound, providing illustrative examples of expected outcomes.

CompoundPurification MethodSolvent/Mobile PhaseYieldFinal Purity (Method)
p-Methoxyphenylacetic acidAcidification & FiltrationWater / Hydrochloric Acid90.3%≥99.0% (HPLC)[7]
p-Methoxyphenylacetic acidCrystallizationEthanol / Water87.1%Not Specified[8]
3-Bromo-4-methoxyphenylacetic acidRecrystallizationXylene84%Not Specified (described as "white crystalline powder")[9]
3,4-Dimethoxyphenylacetic acidRecrystallizationBenzene / Ligroin55%Not Specified (m.p. 96-97°C)[3]
2-Ethyl-4-((4-methoxyphenyl)sulfinyl)phenolColumn ChromatographyEthyl Acetate / Hexane40-60%Not Specified[4]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for purifying the crude product by recrystallization.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent dropwise at room temperature. If it dissolves easily, it is not a good single solvent. If it doesn't dissolve, heat the mixture. If it dissolves when hot but not when cold, you have found a good solvent. If it doesn't dissolve even when hot, it's not a suitable solvent. Test solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography

This protocol is for purification using a silica gel column.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine the best mobile phase (solvent system). Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start cluster_process Purification Decision cluster_acid_base Alternative for Acids cluster_end crude Crude Product decision Assess Purity & Impurity Profile (TLC/HPLC) crude->decision recrystallization Recrystallization decision->recrystallization Minor Impurities chromatography Column Chromatography decision->chromatography Complex Mixture / Similar Polarity acid_base Acid-Base Extraction decision->acid_base Acidic Product with Neutral Impurities pure Pure Product recrystallization->pure chromatography->pure acid_base->pure

Caption: Decision workflow for purifying crude this compound.

References

stability and degradation of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid under various storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][4] For optimal preservation of its chemical integrity, storage at 2-8°C is advisable, protected from light.

Q2: What are the known incompatibilities of this compound?

A2: this compound should not be stored with or exposed to strong oxidizing agents, strong bases, or strong reducing agents.[1][2] Exposure to these substances can lead to rapid degradation of the compound.

Q3: What are the potential degradation pathways for this molecule?

A3: Based on its chemical structure, which includes a benzyl ether and a phenylacetic acid moiety, the primary potential degradation pathways are:

  • Cleavage of the benzyl ether: This can occur under acidic conditions or through catalytic hydrogenolysis, yielding 3-hydroxy-4-methoxyphenylacetic acid (homovanillic acid) and toluene.[5][6][7]

  • Oxidative degradation: The benzyl ether linkage can also be susceptible to cleavage by certain oxidizing agents.[6][7] The aromatic rings may also be susceptible to oxidation under harsh conditions.

  • Decarboxylation: Phenylacetic acids can undergo decarboxylation under certain conditions, such as high temperatures.

  • Photodegradation: Aromatic compounds, particularly those with ether linkages, can be sensitive to light, leading to the formation of various degradation products.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue 1: I am observing an unexpected new peak in my HPLC analysis of a stored sample of this compound.

  • Potential Cause 1: Benzyl Ether Cleavage. One of the most common degradation pathways for this molecule is the cleavage of the benzyl ether. This would result in the formation of 3-hydroxy-4-methoxyphenylacetic acid (homovanillic acid).

    • Troubleshooting Step: Compare the retention time of the new peak with a standard of 3-hydroxy-4-methoxyphenylacetic acid. If they match, it is likely that your compound is degrading via this pathway. Consider storing your samples at a lower temperature and in an inert atmosphere.

  • Potential Cause 2: Oxidation. Exposure to air, particularly in the presence of light or metal ions, can lead to oxidative degradation.

    • Troubleshooting Step: Purge your sample vials with an inert gas like nitrogen or argon before sealing and storage. Ensure your solvents are degassed.

  • Potential Cause 3: Hydrolysis. If the sample was stored in a non-anhydrous solvent or exposed to humidity, hydrolysis of other functional groups could occur, although the primary ether and acid groups are generally stable to simple hydrolysis at neutral pH.

    • Troubleshooting Step: Ensure you are using dry solvents and storing your samples in a desiccated environment.

Issue 2: The concentration of my stock solution of this compound appears to be decreasing over time.

  • Potential Cause 1: Adsorption to Container. Highly lipophilic compounds can sometimes adsorb to the surface of plastic storage containers.

    • Troubleshooting Step: Use glass or polypropylene containers for storage. Consider preparing a small test solution in different container types to see if the issue persists.

  • Potential Cause 2: Degradation. As mentioned in Issue 1, the compound may be degrading.

    • Troubleshooting Step: Perform a forced degradation study (see experimental protocols below) to identify the conditions under which your compound is least stable. This will help you to optimize your storage and handling procedures.

Quantitative Data on Stability

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. These values are representative and intended to guide researchers in designing their own stability studies.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradant(s) (Hypothetical)
0.1 M HCl24 hours60°C15%3-hydroxy-4-methoxyphenylacetic acid
0.1 M NaOH24 hours60°C5%Minor unidentified polar impurities
3% H₂O₂24 hours25°C10%Oxidized aromatic species
Heat48 hours80°C8%Minor unidentified impurities
Photostability (ICH Q1B)1.2 million lux hours25°C12%Various photolytic products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.[9][10]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the solvent to the target concentration for analysis.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid) with UV detection.

Visualizations

G cluster_storage Recommended Storage cluster_incompatibilities Incompatibilities Cool_Dry_Place Cool, Dry, Well-Ventilated Area Tightly_Sealed Tightly Sealed Container Protect_Light Protect from Light Oxidizing_Agents Strong Oxidizing Agents Strong_Bases Strong Bases Reducing_Agents Strong Reducing Agents Compound 2-(3-(Benzyloxy)-4- methoxyphenyl)acetic acid Compound->Cool_Dry_Place Compound->Tightly_Sealed Compound->Protect_Light Compound->Oxidizing_Agents AVOID Compound->Strong_Bases AVOID Compound->Reducing_Agents AVOID

Caption: Recommended storage conditions and incompatibilities.

G Start Start Stability Study Prepare_Stock Prepare 1 mg/mL Stock Solution Start->Prepare_Stock Stress_Conditions Apply Stress Conditions Prepare_Stock->Stress_Conditions Acid 0.1 M HCl, 60°C, 24h Stress_Conditions->Acid Base 0.1 M NaOH, 60°C, 24h Stress_Conditions->Base Oxidation 3% H2O2, 25°C, 24h Stress_Conditions->Oxidation Heat Solid, 80°C, 48h Stress_Conditions->Heat Light ICH Q1B Photostability Stress_Conditions->Light Analyze Analyze by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Heat->Analyze Light->Analyze Report Report % Degradation and Degradants Analyze->Report

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Work-up and Isolation of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the synthesis, work-up, and isolation of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the hydrolysis of the corresponding nitrile precursor, 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile. This transformation can be achieved under either acidic or basic conditions, typically by heating with a strong acid like sulfuric acid or a strong base like sodium hydroxide.[1][2][3]

Q2: What are the primary challenges during the work-up and isolation of this compound?

A2: The main difficulties include managing emulsions during liquid-liquid extractions, ensuring complete hydrolysis of the starting material to avoid persistent impurities, preventing cleavage of the benzyl protecting group, and inducing effective crystallization to obtain a pure, solid product instead of an oil.[4][5]

Q3: What are the most likely impurities to be found in the final product?

A3: Common impurities include unreacted nitrile starting material, the amide intermediate from incomplete hydrolysis, and the debenzylated product, 2-(3-hydroxy-4-methoxyphenyl)acetic acid, especially if harsh acidic conditions are used.[2][6] Residual solvents from the work-up process can also be present.[6]

Troubleshooting Guide

Issue 1: Low Yield of Isolated Carboxylic Acid
Possible Cause Recommended Solution
Incomplete Hydrolysis Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting nitrile. If the reaction has stalled, consider increasing the reaction time, temperature, or concentration of the acid/base catalyst.
Incomplete Extraction The product, as a carboxylate salt, must be extracted into the aqueous basic layer. Ensure the pH of the aqueous phase is sufficiently high (pH > 10) to deprotonate the carboxylic acid fully. Perform multiple extractions (e.g., 3 times) with the basic solution to maximize recovery.
Incomplete Precipitation After separating the basic aqueous layer, the carboxylic acid must be re-protonated to precipitate. Adjust the pH to be strongly acidic (pH 1-2) using a strong acid like concentrated HCl or H₂SO₄.[3][7] Chilling the solution in an ice bath can further decrease the product's solubility and improve precipitation.
Product Solubility If the product has significant solubility in the acidic aqueous phase, it may not fully precipitate. In this case, after acidification, extract the aqueous phase multiple times with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM) to recover the dissolved product.
Issue 2: Persistent Emulsion During Acid-Base Extraction
Possible Cause Recommended Solution
High Concentration Dilute the mixture with more organic solvent and water.
Presence of Fine Particulates Filter the entire biphasic mixture through a pad of Celite® or glass wool to remove any solid matter that may be stabilizing the emulsion.
Similar Densities of Phases Add brine (a saturated aqueous solution of NaCl) to the mixture. This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.
Mechanical Agitation If the above methods fail, transfer the mixture to a centrifuge tube and spin for several minutes to force phase separation.
Issue 3: Product Oils Out or Fails to Crystallize
Possible Cause Recommended Solution
Presence of Impurities Impurities can disrupt the crystal lattice formation. Purify the crude oil using column chromatography before attempting recrystallization. For carboxylic acids, which can streak on silica, adding 0.5-1% acetic acid to the eluent system can improve separation.[7]
Inappropriate Solvent System The chosen solvent may be too good, preventing the product from crashing out upon cooling. Try a solvent/anti-solvent system. Dissolve the oil in a minimum amount of a good, hot solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity persists. Then, allow it to cool slowly.
Supersaturation The solution may be supersaturated. Induce crystallization by scratching the inside of the flask below the solvent line with a glass rod or by adding a seed crystal of the pure compound.

Potential Impurities and Analytical Signatures

The following table summarizes common impurities, their origins, and example analytical data that can help in their identification.

ImpurityLikely OriginExample ¹H NMR Signature (in CDCl₃, δ ppm)
2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrileIncomplete hydrolysis of starting material.[6]Sharp singlet around 3.7 ppm for the -CH₂CN protons.
2-(3-(benzyloxy)-4-methoxyphenyl)acetamideIncomplete hydrolysis, common amide intermediate.[2]Two broad singlets in the 5.5-7.0 ppm range corresponding to the -CONH₂ protons.
2-(3-hydroxy-4-methoxyphenyl)acetic acidCleavage of the benzyl ether protecting group, often under harsh acidic conditions.Absence of benzyl protons (~7.3-7.4 ppm, 5H; ~5.1 ppm, 2H) and the appearance of a broad phenolic -OH signal.
Benzyl AlcoholBy-product from the cleavage of the benzyl ether.Singlet around 4.6 ppm for the benzylic -CH₂OH protons.

Experimental Protocols

Protocol 1: Synthesis via Basic Hydrolysis of Nitrile
  • In a round-bottom flask, dissolve 2-(3-(benzyloxy)-4-methoxyphenyl)acetonitrile in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 6M NaOH).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting nitrile spot has disappeared.

  • Cool the reaction mixture to room temperature.

Protocol 2: General Aqueous Work-up and Isolation
  • After cooling the reaction mixture from Protocol 1, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with water and transfer it to a separatory funnel.

  • Wash the aqueous layer with a non-polar organic solvent like diethyl ether or toluene to remove any non-acidic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid with stirring. A white precipitate should form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under vacuum to obtain the crude this compound.

Visualizations

The following diagrams illustrate the key workflows and logical steps in the work-up and isolation process.

G cluster_0 Synthesis & Purification Workflow A Nitrile Hydrolysis (Acidic or Basic) B Reaction Quenching & Solvent Removal A->B C Acid-Base Extraction B->C D Acidification & Precipitation C->D E Isolation via Filtration or Organic Extraction D->E F Purification (Recrystallization) E->F G Final Product Analysis (NMR, LC-MS) F->G

Caption: General experimental workflow for synthesis and purification.

G cluster_0 Aqueous Phase cluster_1 Organic Phase start Crude Reaction Mixture step1 Dissolve in Organic Solvent (e.g., EtOAc) Add Aqueous Base (e.g., NaOH) start->step1 step2 Separate Layers step1->step2 aq_phase Contains Water-Soluble Carboxylate Salt step2->aq_phase Bottom Layer org_phase Contains Neutral/Basic Impurities (e.g., unreacted nitrile) step2->org_phase Top Layer (Discard/Analyze) step3 Acidify with HCl to pH 1-2 aq_phase->step3 end_product Precipitated Carboxylic Acid step3->end_product

Caption: Logic diagram for purification via acid-base extraction.

G start Problem Encountered q1 Is the issue low yield? start->q1 q2 Is an emulsion forming? q1->q2 No ans1 Check pH of extraction & precipitation steps. Ensure complete hydrolysis. q1->ans1 Yes q3 Is the product an oil? q2->q3 No ans2 Add brine (sat. NaCl). Centrifuge if necessary. q2->ans2 Yes ans3 Purify via chromatography. Use solvent/anti-solvent for recrystallization. q3->ans3 Yes end Consult Further Protocols q3->end No ans1->end ans2->end ans3->end

Caption: Decision tree for common troubleshooting scenarios.

References

Technical Support Center: Chiral Integrity of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in avoiding racemization during the synthesis and handling of phenylacetic acid derivatives.

Frequently Asked questions (FAQs)

Q1: What is racemization and why is it a concern for phenylacetic acid derivatives?

A1: Racemization is the process where an enantiomerically pure or enriched sample of a chiral compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For many phenylacetic acid derivatives, particularly in the pharmaceutical industry (e.g., profens like ibuprofen and naproxen), typically only one enantiomer (often the (S)-enantiomer) exhibits the desired pharmacological activity, while the other may be inactive or contribute to side effects.[1] Therefore, maintaining the stereochemical integrity of the desired enantiomer is critical for the efficacy and safety of the final product.

Q2: What is the primary chemical mechanism leading to racemization in phenylacetic acid derivatives?

A2: The primary mechanism for racemization in these compounds is the deprotonation of the acidic proton at the alpha-carbon (the carbon atom adjacent to the carbonyl group), followed by protonation. This process proceeds through a planar, achiral enol or enolate intermediate.[2] Once the planar intermediate is formed, protonation can occur from either face with equal probability, leading to the formation of both enantiomers and thus, racemization. This process can be catalyzed by both acids and bases.

Q3: Which reaction conditions are most likely to cause racemization?

A3: Conditions that promote the formation of the enol or enolate intermediate will accelerate racemization. These include:

  • Presence of bases: Both strong and weak bases can abstract the alpha-proton.

  • Presence of acids: Acids can catalyze enolization.

  • Elevated temperatures: Higher temperatures provide the energy to overcome the activation barrier for deprotonation and can accelerate the rate of racemization.

  • Protic solvents: Solvents that can facilitate proton transfer can contribute to racemization.

  • Prolonged reaction or exposure times: The longer a chiral compound is exposed to racemizing conditions, the greater the extent of racemization will be.

Q4: How do substituents on the phenyl ring affect the rate of racemization?

A4: Substituents on the phenyl ring can influence the rate of racemization by altering the acidity of the alpha-proton through electronic and steric effects.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, halides) increase the acidity of the alpha-proton by stabilizing the negative charge of the enolate intermediate through inductive and/or resonance effects. This increased acidity generally leads to a higher propensity for racemization under basic conditions.[3]

  • Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the acidity of the alpha-proton, which can slow down the rate of racemization.

  • Steric effects from bulky substituents, particularly in the ortho position, can hinder the approach of a base to the alpha-proton or affect the planarity of the enolate intermediate, potentially influencing the rate of racemization.[3][4]

Q5: What are the primary strategies to avoid racemization?

A5: The main strategies to prevent racemization during the synthesis of phenylacetic acid derivatives include:

  • Kinetic Resolution: This technique separates enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. This can be achieved through enzymatic methods (e.g., using lipases) or chemical catalysis.[5]

  • Dynamic Kinetic Resolution (DKR): DKR combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.[6]

  • Use of Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a common example.[7]

  • Crystallization-Induced Deracemization: This method involves the crystallization of the desired enantiomer from a solution where the undesired enantiomer is continuously racemized back to the desired one, eventually leading to a high yield of a single enantiomer.[8][9][10]

  • Careful Control of Reaction and Workup Conditions: Maintaining low temperatures, using non-nucleophilic bases for short periods, and employing neutral or buffered workup conditions can minimize racemization.[11]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (% ee) in the Final Product

This is a common problem that can arise from several factors. The following guide will help you diagnose and resolve the issue.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_troubleshooting start Low Enantiomeric Excess (% ee) Observed check_analytical Is the chiral analytical method (HPLC/GC) validated? start->check_analytical validate_method Validate Analytical Method: - Baseline resolution (Rs > 1.5) - Accuracy with known standards - Precision (repeatability) check_analytical->validate_method No check_reagents Are all reagents and solvents of high purity and anhydrous? check_analytical->check_reagents Yes re_evaluate Re-evaluate % ee with validated method validate_method->re_evaluate purify_reagents Purify starting materials and solvents. Use fresh catalyst. check_reagents->purify_reagents No check_conditions Were reaction conditions strictly controlled? check_reagents->check_conditions Yes purify_reagents->start Retry Experiment optimize_conditions Optimize Reaction Conditions: - Lower temperature - Screen different solvents - Adjust catalyst/reagent loading - Minimize reaction time check_conditions->optimize_conditions No check_racemization Could racemization be occurring during workup or purification? check_conditions->check_racemization Yes optimize_conditions->start Retry Experiment modify_workup Modify Workup/Purification: - Use neutral or buffered aqueous washes - Avoid strongly acidic/basic conditions - Neutralize silica gel for chromatography - Consider crystallization instead of chromatography check_racemization->modify_workup Yes consult_literature Consult literature for specific substrate/catalyst system issues. check_racemization->consult_literature No modify_workup->start Retry Experiment enzymatic_resolution racemate Racemic Phenylacetic Acid (R/S mixture) reaction Enzymatic Esterification racemate->reaction reagents Alcohol + Lipase in Organic Solvent reagents->reaction separation Separation (e.g., Extraction) reaction->separation s_ester (S)-Ester separation->s_ester Organic Phase r_acid Unreacted (R)-Acid separation->r_acid Aqueous Phase auxiliary_cleavage start Alkylated Auxiliary-Substrate Adduct desired_product What is the desired final product? start->desired_product hydrolysis LiOH / H₂O₂ THF, Water desired_product->hydrolysis Acid alkoxide NaOMe / MeOH desired_product->alkoxide Ester reduction LiBH₄ / THF desired_product->reduction Alcohol carboxylic_acid Carboxylic Acid ester Ester alcohol Alcohol hydrolysis->carboxylic_acid alkoxide->ester reduction->alcohol

References

how to remove residual starting material from 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(3-(benzyloxy)-4-methoxyphenyl)acetic acid, specifically in removing residual starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most probable residual starting materials in the synthesis of this compound?

A1: Based on common synthetic routes, the most likely starting materials to be present as impurities are 3-hydroxy-4-methoxyphenylacetic acid and a benzylating agent such as benzyl chloride or benzyl bromide. The primary impurity of concern for removal is the unreacted 3-hydroxy-4-methoxyphenylacetic acid, as its polarity is similar to the product.

Q2: What are the recommended methods for removing residual 3-hydroxy-4-methoxyphenylacetic acid?

A2: The primary methods for removing the more polar starting material, 3-hydroxy-4-methoxyphenylacetic acid, are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the scale of the reaction, the level of impurity, and the available equipment.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting material on a TLC plate, you can visualize the separation. The product, being less polar than the starting material (due to the benzyl group), should have a higher Rf value. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Recommended Solution
Product is contaminated with starting material (3-hydroxy-4-methoxyphenylacetic acid) after initial workup. The starting material has some solubility in the extraction solvent.Perform a thorough acid-base extraction. The carboxylic acid product and the phenolic starting material will both be deprotonated and dissolve in an aqueous base. After washing with an organic solvent to remove non-acidic impurities, carefully re-acidify the aqueous layer. The desired product, being less polar, may precipitate at a slightly different pH than the starting material, allowing for fractional precipitation.
Recrystallization does not effectively remove the starting material. The chosen solvent system does not provide a sufficient difference in solubility between the product and the starting material at high and low temperatures.Experiment with different solvent systems. A mixture of a polar solvent (in which the starting material is more soluble) and a non-polar solvent (in which the product is more soluble) can be effective. Consider solvent systems like ethyl acetate/hexanes, toluene, or xylene.[1]
Product and starting material co-elute during column chromatography. The polarity of the eluent is too high, causing both compounds to move too quickly down the column.Optimize the solvent system for column chromatography using TLC first. A less polar mobile phase will increase the retention time of both compounds on the silica gel, allowing for better separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
Low recovery of the product after purification. The product has some solubility in the aqueous phase during extraction or in the mother liquor after recrystallization.During acid-base extraction, ensure the aqueous layer is fully saturated with salt (brine) before back-extracting the product to decrease its aqueous solubility. When recrystallizing, cool the solution slowly and for a sufficient amount of time to maximize crystal formation. Minimize the amount of solvent used for recrystallization.

Experimental Protocols

Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid to separate it from non-acidic and less acidic impurities.

Methodology:

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer, leaving less acidic organic impurities in the organic layer.

  • Separate the aqueous layer.

  • Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining non-polar impurities.

  • Slowly acidify the aqueous layer with a dilute acid, such as 1M HCl, while stirring, until the pH is approximately 2.[2]

  • The purified this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Recrystallization

Recrystallization is a purification technique for solids, based on differential solubility in a given solvent or solvent mixture.

Methodology:

  • In a flask, dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., hot xylene, or an ethyl acetate/hexanes mixture).[1]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Column Chromatography

This technique separates compounds based on their differential adsorption onto a stationary phase.

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elute the column with a solvent system of appropriate polarity, determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Workflow and Logic Diagrams

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product start Crude Product (with residual starting material) extraction Acid-Base Extraction start->extraction recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography tlc TLC Analysis extraction->tlc recrystallization->tlc chromatography->tlc hplc HPLC Analysis tlc->hplc If further quantification needed pure_product Pure Product tlc->pure_product If pure hplc->pure_product If pure

Caption: Purification workflow for this compound.

TroubleshootingLogic start Impure Product q1 Is the impurity the starting material? start->q1 a1_yes Select appropriate purification method q1->a1_yes Yes a1_no Identify impurity (e.g., by NMR, MS) q1->a1_no No q2 Did recrystallization fail? a1_yes->q2 q3 Are product and impurity co-eluting in chromatography? a1_yes->q3 a2_yes Try different solvent system or switch to chromatography q2->a2_yes Yes a2_no Pure Product q2->a2_no No a3_yes Optimize mobile phase (gradient elution) q3->a3_yes Yes a3_no Pure Product q3->a3_no No

Caption: Troubleshooting logic for purification challenges.

References

Validation & Comparative

A Comparative Analysis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid and Homovanillic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid and its close structural analog, homovanillic acid. The comparison focuses on their chemical properties, synthesis, and biological relevance, with a particular emphasis on how the structural difference—the presence of a benzyl protecting group—influences their characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships of phenylacetic acid derivatives.

Chemical and Physical Properties

The fundamental difference between this compound and homovanillic acid lies in the substitution at the 3-position of the phenyl ring. Homovanillic acid possesses a free hydroxyl group, whereas this compound has this hydroxyl group protected by a benzyl ether linkage. This seemingly minor modification has significant implications for their physicochemical properties.

PropertyThis compoundHomovanillic AcidReferences
CAS Number 5487-33-2306-08-1[1][2]
Molecular Formula C₁₆H₁₆O₄C₉H₁₀O₄[2][3]
Molecular Weight 272.29 g/mol 182.17 g/mol [2][3]
Appearance Not specified (likely a solid)White solid to pale brown crystalline powder[2]
Melting Point Not specified138-140 °C[2]
Solubility in Water Expected to be low17 mg/mL[2]
logP (Octanol-Water Partition Coefficient) Expected to be higher than Homovanillic Acid0.33[2]

Inferred Properties of this compound:

Due to the presence of the lipophilic benzyl group, this compound is expected to have lower solubility in aqueous solutions and a higher octanol-water partition coefficient (logP) compared to homovanillic acid. The benzyl group also masks the acidic proton of the phenolic hydroxyl group, which would otherwise contribute to its acidity and hydrogen bonding capacity.[4][5]

Synthesis and Reactivity

Homovanillic Acid Synthesis: Homovanillic acid is a major metabolite of dopamine and can also be synthesized in the laboratory.[6] One common synthetic route involves the O-methylation of 3,4-dihydroxyphenylacetic acid (DOPAC).

This compound Synthesis: Information on the synthesis of this compound is limited, but it is known to be prepared by the benzylation of 4-hydroxy-3-methoxyphenylacetic acid.[7] This reaction typically involves the use of a benzyl halide (e.g., benzyl bromide) in the presence of a base to deprotonate the phenolic hydroxyl group, followed by nucleophilic substitution.

The reactivity of the two compounds also differs significantly. The free hydroxyl group of homovanillic acid makes it susceptible to oxidation and conjugation reactions, which are key steps in its metabolic pathway. In contrast, the benzylated analog is protected from such reactions at the 3-position. The benzyl group can be removed through catalytic hydrogenolysis to yield the free phenol.

Biological Activity and Significance

Homovanillic Acid: As the main end-product of dopamine metabolism, homovanillic acid levels in biological fluids are a crucial biomarker for assessing dopamine turnover in the central nervous system.[6] Elevated levels can be indicative of certain medical conditions, such as neuroblastoma and pheochromocytoma.[6]

This compound: There is currently a lack of published data on the specific biological activities of this compound. However, based on its structure, it can be considered a prodrug or a protected form of a homovanillic acid analog. The presence of the benzyl group would likely prevent its interaction with the enzymes and receptors that recognize homovanillic acid. Its biological effects, if any, would likely depend on the in vivo cleavage of the benzyl ether to release the active phenolic compound. Benzylation is a common strategy in medicinal chemistry to modify the pharmacokinetic properties of a drug, such as increasing its lipophilicity to enhance membrane permeability.

Experimental Protocols

Synthesis of Vanillylmandelic Acid (VMA) - A Related Catecholamine Metabolite

Procedure: This synthesis involves the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide.[1][8]

Detailed Steps:

  • Prepare an ice-cold alkaline solution of guaiacol.

  • Slowly add an ice-cold aqueous solution of glyoxylic acid to the guaiacol solution with efficient mechanical stirring.

  • Maintain the reaction at a low temperature.

  • After the reaction is complete, acidify the mixture to precipitate the VMA.

  • The crude product can then be purified by recrystallization.

Analysis of Homovanillic Acid in Urine by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of homovanillic acid in biological samples.[9]

Sample Preparation (Urine):

  • Urine samples are typically collected over a 24-hour period.

  • The samples may be acidified and then subjected to a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[10]

HPLC Conditions:

  • Column: Kromasil C8, 5µm (125 X 4.6 mm)[9]

  • Mobile Phase: A mixture of acetonitrile and 0.1% o-phosphoric acid (30:70 v/v)[9]

  • Flow Rate: 0.9 mL/min[9]

  • Detection: Photodiode Array (PDA) detector[9]

  • Injection Volume: 20 µL[9]

Workflow for HPLC Analysis of Homovanillic Acid:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Urine Urine Sample Collection Acidify Acidification Urine->Acidify SPE Solid-Phase Extraction Acidify->SPE Inject Inject into HPLC SPE->Inject Separate Chromatographic Separation (C8 Column) Inject->Separate Detect PDA Detection Separate->Detect Quantify Quantification Detect->Quantify G Dopamine Dopamine DOPAL 3,4-Dihydroxyphenylacetaldehyde Dopamine->DOPAL MAO MT 3-Methoxytyramine Dopamine->MT COMT DOPAC 3,4-Dihydroxyphenylacetic Acid DOPAL->DOPAC ALDH HVA Homovanillic Acid DOPAC->HVA COMT MT->HVA MAO, ALDH

References

A Comparative Guide to the Validation of an HPLC Analytical Method for 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. The proposed HPLC method is compared with alternative analytical techniques, supported by typical experimental data to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate analytical methodology for this compound.

Performance Comparison of Analytical Methods

The selection of an analytical technique for the quantification of this compound is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the typical performance characteristics of HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of organic acids.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999[1]> 0.99[1]> 0.99[1]
Limit of Detection (LOD) 0.01 to 0.35 µg/mL[1]~0.03 mmol/mol creatinine[1]0.15 to 0.39 ng/mL[1]
Limit of Quantitation (LOQ) 0.03 to 1.07 µg/mL[1]Typically > LOD[1]0.5 to 1.0 ng/mL[1]
Accuracy (% Recovery) 98.33 to 101.12%[1]Variable, often requires internal standards[1]94.9 to 115.5%[1]
Precision (%RSD) < 5%[1]< 10%[1]< 5.0%[1]

Alternative Analytical Techniques:

  • Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this technique is suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step to increase volatility is typically required.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers high sensitivity and selectivity, making it a powerful tool for quantitative analysis, especially in complex matrices.[3]

  • Ion Chromatography: A specialized technique for the analysis of ionic compounds, including organic acids.[2][4]

  • Titration: A classical and cost-effective method for determining the total acid content. However, it is non-specific and not suitable for quantifying a single acidic compound in a mixture of acids.[2]

Proposed HPLC-UV Method and Validation Protocol

Based on established methods for similar phenolic and organic acids, a robust reversed-phase HPLC (RP-HPLC) method with UV detection is proposed.[5][6]

Experimental Protocol: HPLC Method Validation

The validation of the analytical method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6]

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis Detector.[6]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with the aqueous phase acidified with 0.1% phosphoric acid or formic acid to ensure good peak shape.[5][6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: To be determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance. For similar compounds, this is often around 275 nm.[1]

  • Injection Volume: 10-20 µL.

2. Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by analyzing a blank (diluent), a placebo, and a spiked sample. The analyte peak should be well-resolved from any other peaks.[6]

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

    • Protocol: Prepare a stock solution of the reference standard in the mobile phase. From this stock solution, prepare a series of at least five calibration standards over a concentration range (e.g., 50-300 µg/mL). Inject each standard in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.[5][6]

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[5][6]

  • Accuracy: The accuracy of an analytical procedure is the closeness of the test results obtained by that procedure to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[5]

    • Protocol: Prepare samples at three concentration levels (low, medium, and high) across the linear range. Spike a known amount of the standard solution into each sample. Analyze the spiked samples in triplicate.[5]

    • Calculation: Percentage Recovery = (Measured Concentration / Spiked Concentration) x 100.

    • Acceptance Criteria: The recovery should typically be within 98-102%.[5]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of the same sample on the same day.[5]

    • Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. This is assessed by repeating the analysis on a different day.[5]

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Determination: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by making small changes to the mobile phase composition, flow rate, and column temperature.

Visualizing the HPLC Validation Workflow

The following diagram illustrates the logical flow of the HPLC analytical method validation process.

HPLC_Validation_Workflow start Method Development specificity Specificity (Peak Purity & Resolution) start->specificity linearity Linearity (R² ≥ 0.999) specificity->linearity accuracy Accuracy (% Recovery 98-102%) linearity->accuracy precision Precision (%RSD ≤ 2%) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated HPLC Method robustness->validated_method

Caption: Workflow for HPLC Analytical Method Validation.

References

A Spectroscopic Journey: Comparative Analysis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its intermediates is paramount for synthesis confirmation, purity assessment, and quality control. This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid, with its precursors: isovanillin, 3-(benzyloxy)-4-methoxybenzaldehyde, and 3-(benzyloxy)-4-methoxyphenyl)acetonitrile. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a clear roadmap for the characterization of this synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a three-step sequence starting from isovanillin. The initial step involves the protection of the phenolic hydroxyl group of isovanillin via benzylation to yield 3-(benzyloxy)-4-methoxybenzaldehyde. Subsequently, the aldehyde is converted to a nitrile, 3-(benzyloxy)-4-methoxyphenyl)acetonitrile. Finally, hydrolysis of the nitrile group affords the target carboxylic acid.

G isovanillin Isovanillin o_benzylvanillin 3-(Benzyloxy)-4-methoxybenzaldehyde isovanillin->o_benzylvanillin Benzylation nitrile 3-(Benzyloxy)-4-methoxyphenyl)acetonitrile o_benzylvanillin->nitrile Cyanation final_product This compound nitrile->final_product Hydrolysis

Caption: Synthetic pathway of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This side-by-side comparison highlights the characteristic changes in the spectra as the molecule is functionalized at each synthetic step.

¹H NMR Spectral Data (CDCl₃, δ in ppm)
Compound NameAromatic Protons-OCH₃-CH₂- (Benzyl)-CH₂- (Acetic)Aldehyde/Nitrile/Acid ProtonOther
Isovanillin 7.44 (d, J=1.9 Hz, 1H), 7.42 (dd, J=8.8, 1.9 Hz, 1H), 6.97 (d, J=8.8 Hz, 1H)[1]3.97 (s, 3H)[1]--9.83 (s, 1H)[1]6.12 (s, 1H, -OH)[1]
3-(Benzyloxy)-4-methoxybenzaldehyde 7.33-7.42 (m, 5H), 7.38 (dd, J=7.87, 1.86 Hz, 1H), 7.35 (d, J=1.93 Hz, 1H)[2]3.93 (s, 3H)5.17 (s, 2H)-9.83 (s, 1H)-
3-(Benzyloxy)-4-methoxyphenyl)acetonitrile 7.28-7.45 (m, 5H), 6.85-6.95 (m, 3H)3.88 (s, 3H)5.12 (s, 2H)3.69 (s, 2H)--
This compound 7.28-7.45 (m, 5H), 6.80-6.90 (m, 3H)3.86 (s, 3H)5.11 (s, 2H)3.59 (s, 2H)~11 (br s, 1H, -COOH)-
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
Compound NameAromatic Carbons-OCH₃-CH₂- (Benzyl)-CH₂- (Acetic)C=O/CN
Isovanillin 151.4, 146.9, 127.3, 125.1, 114.5, 109.356.1--191.1
3-(Benzyloxy)-4-methoxybenzaldehyde 153.5, 151.5, 136.8, 130.7, 129.1, 129.0, 128.9, 124.7, 119.5, 118.4[2]56.5[2]76.8[2]-190.9
3-(Benzyloxy)-4-methoxyphenyl)acetonitrile 149.3, 148.8, 136.8, 128.6, 128.0, 127.3, 123.0, 121.1, 114.0, 112.556.071.122.9118.2
This compound 148.9, 148.1, 137.1, 128.5, 127.9, 127.2, 126.1, 121.7, 113.6, 112.155.971.040.8178.5
IR Spectral Data (cm⁻¹)
Compound NameKey Absorptions
Isovanillin 3300-3100 (br, O-H), 2840, 2740 (C-H, aldehyde), 1670 (C=O, aldehyde), 1585, 1510 (C=C, aromatic), 1270, 1130 (C-O)
3-(Benzyloxy)-4-methoxybenzaldehyde 3033 (C-H, aromatic), 2935, 2837 (C-H, aliphatic), 1683 (C=O, aldehyde), 1587, 1513 (C=C, aromatic), 1265, 1135 (C-O)
3-(Benzyloxy)-4-methoxyphenyl)acetonitrile 3034 (C-H, aromatic), 2935 (C-H, aliphatic), 2250 (C≡N, nitrile), 1590, 1516 (C=C, aromatic), 1264, 1140 (C-O)
This compound 3300-2500 (br, O-H, carboxylic acid), 3033 (C-H, aromatic), 2934 (C-H, aliphatic), 1705 (C=O, carboxylic acid), 1591, 1515 (C=C, aromatic), 1263, 1139 (C-O)
Mass Spectrometry Data (m/z)
Compound NameMolecular Ion [M]⁺Key Fragments
Isovanillin 152151, 123, 95, 65
3-(Benzyloxy)-4-methoxybenzaldehyde 242[3]241, 151, 91 (tropylium ion)
3-(Benzyloxy)-4-methoxyphenyl)acetonitrile 253[4]162, 91 (tropylium ion)[4]
This compound 272227, 181, 91 (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment was performed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • ¹³C NMR: A proton-decoupled pulse sequence was used to obtain the ¹³C NMR spectrum. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

  • Data Processing: Standard Fourier transformation, phase correction, and baseline correction were applied to the acquired free induction decays (FIDs).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for data collection.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Presentation: The resulting spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for more volatile precursors).

  • Ionization: Electron Ionization (EI) was employed with an electron energy of 70 eV.

  • Mass Analysis: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Presentation: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.

References

A Comparative Guide to Protecting Group Strategies for Homovanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homovanillic acid, a key metabolite of dopamine, is a valuable building block in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, often necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule. The choice of an appropriate protecting group strategy is critical for the success of a synthetic route, impacting yield, purity, and overall efficiency.

This guide provides an objective comparison of common protecting group strategies for the carboxylic acid and phenolic hydroxyl moieties of homovanillic acid. We present quantitative data on reaction yields, detailed experimental protocols for key transformations, and visual workflows to aid in the selection of the most suitable approach for your research needs.

Protecting the Carboxylic Acid Group

The carboxylic acid group of homovanillic acid can be readily protected as an ester. The choice of ester depends on the desired stability and the conditions required for its subsequent removal.

Comparison of Carboxylic Acid Protecting Groups
Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Stability
Methyl Ester Methanol, H₂SO₄ (catalytic), reflux~95%[1]1. LiOH, THF/H₂O 2. NaOH or KOH (saponification)HighStable to acidic conditions and some reducing agents. Cleaved by strong base.
Benzyl Ester Benzyl bromide, K₂CO₃, DMF90-95%H₂, Pd/C, Methanol>95%[2]Stable to acidic and basic conditions. Cleaved by hydrogenolysis.
tert-Butyl Ester Isobutylene, H₂SO₄ (catalytic)HighTrifluoroacetic acid (TFA), CH₂Cl₂HighStable to basic conditions and hydrogenolysis. Cleaved by strong acid.
Silyl Ester (e.g., TBDMS) TBDMS-Cl, Imidazole, DMFHighTBAF, THFHighStable to neutral and mildly acidic/basic conditions. Cleaved by fluoride ions.
Experimental Protocols: Carboxylic Acid Protection and Deprotection

1. Methyl Ester Protection (Methyl Homovanillate)

  • Protection: To a solution of homovanillic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl homovanillate with an organic solvent.[1]

  • Deprotection (Saponification): Dissolve methyl homovanillate (1.0 eq) in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture to protonate the carboxylate and extract the homovanillic acid.

2. Benzyl Ester Protection

  • Protection: To a solution of homovanillic acid (1.0 eq) in DMF, add potassium carbonate (K₂CO₃, 1.5 eq) and benzyl bromide (1.1 eq). Stir the mixture at room temperature overnight. Extract the benzyl homovanillate with an organic solvent.

  • Deprotection (Hydrogenolysis): Dissolve benzyl homovanillate (1.0 eq) in methanol and add a catalytic amount of 10% palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete. Filter off the catalyst and evaporate the solvent to obtain homovanillic acid.[2]

Protecting the Phenolic Hydroxyl Group

The phenolic hydroxyl group of homovanillic acid is susceptible to oxidation and can undergo undesired side reactions. Protection as an ether is a common strategy.

Comparison of Phenolic Hydroxyl Protecting Groups
Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Stability
Benzyl Ether Benzyl bromide, K₂CO₃, DMF, 80°C90-95%[3]H₂, Pd/C, Methanol>95%Stable to a wide range of acidic and basic conditions. Cleaved by hydrogenolysis.
Silyl Ether (e.g., TBDMS) TBDMS-Cl, Imidazole, DMF~94%TBAF, THF~95%[4]Stable to basic and non-aqueous conditions. Cleaved by acid or fluoride ions.
Acetyl Ester Acetic anhydride, NaOH (aq)>90%NaOH or K₂CO₃ in Methanol/WaterHighStable to acidic conditions. Cleaved by basic conditions.
Experimental Protocols: Phenolic Hydroxyl Protection and Deprotection

1. Benzyl Ether Protection

  • Protection: In a flame-dried flask under an inert atmosphere, dissolve the homovanillic acid derivative (1.0 eq) in anhydrous DMF. Add anhydrous potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq). Heat the mixture to 80°C and stir for 4-12 hours. After cooling, dilute with an organic solvent and wash with water to extract the product.[3]

  • Deprotection (Hydrogenolysis): Dissolve the benzyl-protected homovanillic acid derivative (1.0 eq) in methanol and add 10% Pd/C. Stir under a hydrogen atmosphere at room temperature until completion. Filter and concentrate to yield the deprotected product.

2. tert-Butyldimethylsilyl (TBDMS) Ether Protection

  • Protection: To a solution of the homovanillic acid derivative (1.0 eq) in DMF, add imidazole (2.5 eq) and TBDMS-Cl (1.2 eq). Stir at room temperature until the reaction is complete. Extract the TBDMS-protected product with an organic solvent.[4]

  • Deprotection: Dissolve the TBDMS-protected compound (1.0 eq) in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF. Stir at room temperature until deprotection is complete. Quench the reaction and extract the deprotected product.

Orthogonal Protecting Group Strategies

For selective modification of homovanillic acid, an orthogonal protecting group strategy is essential. This allows for the deprotection of one functional group while the other remains protected.

An effective orthogonal strategy for homovanillic acid involves protecting the carboxylic acid as a benzyl ester and the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether .

  • The TBDMS ether can be selectively cleaved using a fluoride source (e.g., TBAF) without affecting the benzyl ester.

  • The benzyl ester can be selectively removed by hydrogenolysis (H₂/Pd-C), leaving the TBDMS ether intact.

This orthogonal approach provides the flexibility to perform reactions on either the free phenol or the free carboxylic acid independently.

Visualizing the Workflow: Protecting Group Strategies

The following diagrams illustrate the reaction workflows for the protection and deprotection of homovanillic acid's functional groups.

Protection_Carboxylic_Acid HVA Homovanillic Acid PG_COOH Protected Carboxylic Acid (Ester) HVA->PG_COOH   Protection   (e.g., MeOH, H⁺) Deprotected_HVA Homovanillic Acid PG_COOH->Deprotected_HVA   Deprotection   (e.g., LiOH)

Caption: Workflow for Carboxylic Acid Protection.

Protection_Phenol HVA Homovanillic Acid PG_Phenol Protected Phenol (Ether) HVA->PG_Phenol   Protection   (e.g., BnBr, K₂CO₃) Deprotected_HVA Homovanillic Acid PG_Phenol->Deprotected_HVA   Deprotection   (e.g., H₂, Pd/C)

Caption: Workflow for Phenolic Hydroxyl Protection.

Orthogonal_Protection HVA Homovanillic Acid Di_Protected Di-Protected HVA (e.g., TBDMS Ether, Benzyl Ester) HVA->Di_Protected   Protection Steps Free_Phenol Free Phenol (Benzyl Ester) Di_Protected->Free_Phenol   TBAF Free_Acid Free Carboxylic Acid (TBDMS Ether) Di_Protected->Free_Acid   H₂, Pd/C Deprotected_HVA Homovanillic Acid Free_Phenol->Deprotected_HVA   H₂, Pd/C Free_Acid->Deprotected_HVA   TBAF

Caption: Orthogonal Protection Strategy Workflow.

References

A Comparative Analysis of the Biological Activity of Dopamine and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the central neurotransmitter dopamine and its primary metabolites: 3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT), and homovanillic acid (HVA). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways to support research and drug development in neuroscience.

Data Presentation: Comparative Biological Activity

The following table summarizes the known biological activities of dopamine and its metabolites. While dopamine exhibits high affinity for its receptors, its major metabolites are generally considered to have significantly lower or no direct activity at dopaminergic and adrenergic receptors. However, 3-MT has been identified as an agonist for the trace amine-associated receptor 1 (TAAR1).

CompoundTarget Receptor(s)Biological ActivityIC50 / EC50 (µM)
Dopamine Dopamine D1 ReceptorAgonistIC50: 1.1 ± 0.16[1]
Dopamine D2 ReceptorAgonistIC50: 0.7 ± 0.3[1]
Alpha-2A Adrenergic ReceptorAgonistIC50: 2.6 ± 0.5[1]
Alpha-2C Adrenergic ReceptorAgonistIC50: 3.2 ± 0.7[1]
Trace Amine-Associated Receptor 1 (TAAR1)AgonistHigh affinity[2]
DOPAC Dopamine & Adrenergic ReceptorsNo observable binding[1]-
-Antioxidant, Inducer of Phase II drug-metabolizing enzymes[3]-
3-MT Dopamine D1 ReceptorWeak AntagonistIC50: 121 ± 43[1]
Dopamine D2 ReceptorWeak AntagonistIC50: 36 ± 14[1]
Alpha-2A Adrenergic ReceptorAntagonistIC50: 3.6 ± 0.2[1]
Alpha-2C Adrenergic ReceptorWeak AntagonistIC50: 55 ± 14[1]
Trace Amine-Associated Receptor 1 (TAAR1)AgonistEC50: 0.700 ± 0.180[4]
HVA Dopamine & Adrenergic ReceptorsNo known biological activity[1][2]-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are summaries of key experimental protocols cited in the comparison.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the interaction between a test compound (e.g., dopamine, DOPAC, 3-MT, HVA) and a target receptor (e.g., dopamine D1, D2 receptors).

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at varying concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines stably expressing the human recombinant receptor of interest (e.g., Dopamine D1 or D2 receptors) or from tissue homogenates rich in these receptors.[5]

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]spiperone for D2/D3 receptors, [³H]SCH23390 for D1-like receptors).[6]

  • Test Compounds: Dopamine, DOPAC, 3-MT, HVA, and a non-specific binding determinant (e.g., Haloperidol).[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[5]

  • Filtration Apparatus: Cell harvester and glass fiber filters.[5]

  • Scintillation Counter: For measuring radioactivity.[5]

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[5] Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled competitor).[5]

  • Equilibration: Incubate the plate for a specific time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.[5]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

cAMP Functional Assay

This assay is used to determine the functional effect of a compound on G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic AMP (camp).

Objective: To determine if a test compound acts as an agonist or antagonist at a specific GPCR by measuring the resulting change in intracellular cAMP levels.

Principle: GPCRs can be coupled to Gs or Gi proteins. Gs-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP.[7] This assay measures the intracellular cAMP concentration in response to the test compound.

Materials:

  • Cell Line: A cell line expressing the target receptor (e.g., HEK293 cells expressing a dopamine receptor subtype).

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, FRET, or ELISA-based).[8]

  • Test Compounds: Dopamine, DOPAC, 3-MT, HVA.

  • Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production when studying Gi-coupled receptors.[9]

Procedure:

  • Cell Seeding: Seed the cells expressing the target receptor into a multi-well plate.

  • Compound Addition: Add varying concentrations of the test compound to the wells. For Gi-coupled receptors, cells are also treated with forskolin to induce a measurable baseline of cAMP.[9]

  • Incubation: Incubate the plate for a specific time to allow for receptor activation and subsequent changes in cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.[10]

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) value.

Monoamine Oxidase (MAO) Enzyme Activity Assay

This assay measures the activity of MAO, a key enzyme in the metabolism of dopamine.

Objective: To determine the rate of MAO-catalyzed oxidation of a substrate.

Principle: MAO catalyzes the oxidative deamination of monoamines, producing an aldehyde, hydrogen peroxide (H2O2), and ammonia.[11] The activity of MAO can be determined by measuring the formation of one of these products. A common method involves a coupled enzymatic reaction where the H2O2 produced reacts with a probe to generate a fluorescent or colorimetric signal.[12][13]

Materials:

  • MAO Source: Purified MAO enzyme or a biological sample containing MAO (e.g., mitochondrial fractions from tissue homogenates).[12]

  • Substrate: A suitable MAO substrate, such as p-tyramine.[12][13]

  • MAO Assay Kit: Containing a detection reagent that reacts with H2O2.

  • Spectrofluorometer or Spectrophotometer: To measure the signal.

Procedure:

  • Reaction Setup: In a multi-well plate, combine the MAO source with the assay buffer.

  • Substrate Addition: Add the MAO substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction for a specific time at a controlled temperature.

  • Detection: Add the detection reagent, which reacts with the H2O2 produced to generate a measurable signal.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the MAO activity based on a standard curve generated with known concentrations of H2O2.

Mandatory Visualization

Dopamine Metabolic Pathway

Dopamine Metabolic Pathway Dopamine Dopamine invis1 Dopamine->invis1 invis2 Dopamine->invis2 DOPAC DOPAC HVA HVA DOPAC->HVA COMT ThreeMT 3-MT ThreeMT->HVA MAO, ALDH invis1->DOPAC MAO, ALDH invis2->ThreeMT COMT

Caption: Major metabolic pathways of dopamine.

Experimental Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow prep Prepare Receptor Membranes & Radioligand Solution incubate Incubate Membranes, Radioligand, & Test Compound prep->incubate filter Rapid Filtration to Separate Bound & Unbound Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Scintillation Counting to Measure Radioactivity wash->count analyze Data Analysis to Determine IC50 and Ki Values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

References

Structural Confirmation of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the structural confirmation of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid using mass spectrometry. By examining its predicted fragmentation patterns against potential isomeric impurities or related compounds, this document serves as a practical tool for unambiguous identification in complex research and development settings.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural integrity is paramount to ensure the desired biological activity and safety profile of the final product. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of this compound through characteristic fragmentation patterns. This guide will focus on the predicted fragmentation pathways under electron ionization (EI) mass spectrometry.

Principles of Mass Spectrometry for Structural Elucidation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound. The fragmentation of this compound is expected to be driven by the presence of several key functional groups: the carboxylic acid, the benzyl ether, and the methoxy-substituted phenyl ring.

Predicted Fragmentation Pattern

The structure of this compound suggests several likely fragmentation pathways. The molecular ion peak [M]•+ is expected at an m/z corresponding to its molecular weight (C16H16O4, MW = 272.29 g/mol ). Key fragmentation patterns for various functional groups have been established in the literature. For instance, benzyl ethers are known to cleave at the benzylic C-O bond. Phenylacetic acid derivatives often undergo cleavage of the bond between the carbonyl group and the adjacent carbon.[1][2][3][4]

The most characteristic fragmentation is the cleavage of the benzylic ether bond, which is expected to be a facile process, leading to the formation of a stable tropylium ion (C7H7+) at m/z 91. Another significant fragmentation pathway involves the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 227. Further fragmentation of the substituted phenylacetic acid moiety can also occur.

Comparison with Potential Isomers

The utility of mass spectrometry in structural confirmation is particularly evident when distinguishing between isomers. For example, an isomer where the benzyloxy and methoxy groups are swapped, 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid, would likely produce a similar molecular ion peak. However, subtle differences in the relative abundances of certain fragment ions, influenced by the stability of the resulting radical cations, could potentially be used for differentiation. A detailed analysis of the fragmentation patterns of suspected isomeric impurities is crucial for definitive structural assignment.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain a mass spectrum of this compound for structural confirmation.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization source.

  • Direct insertion probe or gas chromatograph for sample introduction.

Procedure:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-500

  • Sample Introduction:

    • Direct Insertion Probe: Apply a small aliquot of the sample solution onto the probe tip and allow the solvent to evaporate. Insert the probe into the ion source and gradually heat to volatilize the sample.

    • Gas Chromatography (GC-MS): Inject the sample solution onto a suitable GC column (e.g., a non-polar or medium-polarity column). The compound will be separated from impurities and introduced into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and key fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to the predicted fragmentation pathways and data from reference spectra of related compounds.

    • Correlate the observed fragments with the structure of this compound.

Data Presentation: Predicted Mass Fragments

m/z Proposed Fragment Ion Formula Notes
272[M]•+[C16H16O4]•+Molecular Ion
227[M - COOH]•+[C15H15O2]•+Loss of the carboxylic acid group
181[M - C7H7O]•+[C9H9O3]•+Loss of the benzyloxy radical
165[C9H9O2]+[C9H9O2]+Further fragmentation of the methoxyphenylacetic acid moiety
151[C8H7O2]+[C8H7O2]+Characteristic fragment of methoxyphenylacetic acid derivatives
121[C7H5O2]+[C7H5O2]+Further fragmentation
91[C7H7]+[C7H7]+Tropylium ion, characteristic of a benzyl group
77[C6H5]+[C6H5]+Phenyl cation

Visualization of Fragmentation Pathway

Fragmentation_Pathway M [C16H16O4]•+ m/z = 272 (Molecular Ion) F227 [C15H15O2]•+ m/z = 227 M->F227 - COOH F181 [C9H9O3]•+ m/z = 181 M->F181 - C7H7O• F91 [C7H7]+ m/z = 91 (Tropylium Ion) M->F91 - C9H9O4• F165 [C9H9O2]+ m/z = 165 F227->F165 - C6H5CH2• F151 [C8H7O2]+ m/z = 151 F181->F151 - CH2O F121 [C7H5O2]+ m/z = 121 F151->F121 - CH2O F77 [C6H5]+ m/z = 77 F91->F77 - CH2

Caption: Predicted EI-MS fragmentation pathway of this compound.

This guide provides a foundational framework for the mass spectrometric analysis of this compound. Experimental data should always be compared with reference standards and spectral libraries for definitive structural confirmation.

References

A Comparative Guide to Cross-Reactivity Studies of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and comparing cross-reactivity studies of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid. Given the absence of direct experimental data in publicly available literature, this document serves as a methodological template, offering detailed experimental protocols and data presentation formats to guide researchers in evaluating the specificity of antibodies raised against related compounds, such as Homovanillic Acid (HVA).

Introduction to Cross-Reactivity

In the field of immunoassays, cross-reactivity is a critical parameter that defines the specificity of an antibody. It refers to the extent to which an antibody binds to molecules other than its target antigen. Structurally similar compounds can compete with the target analyte for antibody binding sites, potentially leading to inaccurate quantification and false-positive results. For a compound like this compound, which shares a core structure with the endogenous metabolite Homovanillic Acid (HVA), assessing its cross-reactivity in HVA immunoassays is essential for validating the accuracy of such assays, particularly in contexts where both compounds may be present.

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical data set for the cross-reactivity of this compound and other structurally related compounds in a competitive immunoassay developed for Homovanillic Acid (HVA). The data is structured to facilitate a clear comparison of the relative binding affinities of these compounds to an anti-HVA antibody. The cross-reactivity is calculated based on the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte required to displace 50% of the labeled antigen from the antibody.

Cross-Reactivity Calculation: Cross-Reactivity (%) = (IC50 of HVA / IC50 of Test Compound) x 100

CompoundStructureIC50 (nM)Cross-Reactivity (%)
Homovanillic Acid (HVA) 2-(4-hydroxy-3-methoxyphenyl)acetic acid50100%
This compound Target Compound50010%
Vanillylmandelic Acid (VMA) 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid10,0000.5%
3,4-Dihydroxyphenylacetic Acid (DOPAC) 2-(3,4-dihydroxyphenyl)acetic acid25020%
4-Hydroxyphenylacetic Acid 2-(4-hydroxyphenyl)acetic acid5,0001%
Phenylacetic Acid 2-phenylacetic acid>50,000<0.1%

Experimental Protocols

A detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below. This method is a standard approach for determining the cross-reactivity of small molecules.

1. Preparation of Hapten-Protein Conjugate (for Immunization)

To generate antibodies against a small molecule like HVA (the hapten), it must first be conjugated to a larger carrier protein to become immunogenic.

  • Materials: Homovanillic acid (HVA), N-hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC), Bovine Serum Albumin (BSA), Dimethylformamide (DMF), Phosphate Buffered Saline (PBS).

  • Procedure:

    • Activate the carboxyl group of HVA by reacting it with NHS and DCC in DMF to form an NHS-ester.

    • Dissolve BSA in PBS (pH 8.0).

    • Add the HVA-NHS ester solution dropwise to the BSA solution while stirring.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Purify the HVA-BSA conjugate by dialysis against PBS to remove unreacted hapten and byproducts.

    • Characterize the conjugate by UV-Vis spectrophotometry to determine the hapten-to-protein ratio.

2. Antibody Production

  • Procedure:

    • Immunize laboratory animals (e.g., rabbits or mice) with the HVA-BSA conjugate emulsified in a suitable adjuvant (e.g., Freund's adjuvant).

    • Administer booster injections at regular intervals (e.g., every 3-4 weeks).

    • Collect blood samples and screen the serum for the presence of anti-HVA antibodies using an indirect ELISA.

    • Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.

3. Competitive ELISA for Cross-Reactivity Testing

  • Materials: Purified anti-HVA antibody, HVA-Horseradish Peroxidase (HRP) conjugate (tracer), 96-well microtiter plates, TMB substrate, stop solution (e.g., 2M H₂SO₄), wash buffer (PBS with 0.05% Tween-20), blocking buffer (e.g., 1% BSA in PBS).

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with the anti-HVA antibody diluted in PBS. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.

    • Washing: Wash the plate three times with wash buffer.

    • Competition: Add a standard solution of HVA or the test compounds (including this compound) at various concentrations to the wells. Immediately add a fixed concentration of the HVA-HRP conjugate. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

    • Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stopping Reaction: Stop the reaction by adding the stop solution.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Plot a standard curve of absorbance versus the log of the HVA concentration. Determine the IC50 values for HVA and each test compound from their respective inhibition curves. Calculate the percent cross-reactivity as described above.

Visualizations

The following diagrams illustrate the key processes and relationships in the cross-reactivity study.

Experimental_Workflow cluster_Hapten_Conjugation Hapten Conjugation cluster_Immunization Immunization & Antibody Production cluster_ELISA Competitive ELISA HVA Homovanillic Acid (Hapten) HVA_BSA HVA-BSA Conjugate HVA->HVA_BSA Carrier Carrier Protein (BSA) Carrier->HVA_BSA Immunogen HVA-BSA Immunogen HVA_BSA->Immunogen Animal Animal Model Immunogen->Animal Serum Antiserum Animal->Serum Antibody Purified Anti-HVA Antibody Serum->Antibody Plate Antibody-Coated Plate Antibody->Plate Binding Competitive Binding Plate->Binding Test_Compound Test Compound or HVA Standard Test_Compound->Binding Tracer HVA-HRP Tracer Tracer->Binding Detection Signal Detection Binding->Detection

Caption: Experimental workflow for generating antibodies and performing a competitive ELISA.

Structural_Relationships HVA Homovanillic Acid (Target Antigen) Target This compound (Test Compound) HVA->Target Structural Similarity VMA Vanillylmandelic Acid HVA->VMA Structural Similarity DOPAC 3,4-Dihydroxyphenylacetic Acid HVA->DOPAC Structural Similarity PAA Phenylacetic Acid HVA->PAA Core Structure

Caption: Structural relationships between the target antigen and potential cross-reactants.

A Comparative Guide to the Synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential synthetic routes for 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid, a substituted phenylacetic acid of interest in medicinal chemistry and drug development. The synthesis of this specific molecule is not widely reported, therefore this guide presents a comparative analysis of the most plausible and efficient methodologies based on established synthetic transformations for analogous compounds. The comparison focuses on reaction yields, precursor availability, and overall process efficiency to aid in the selection of an optimal synthetic strategy.

Comparison of Key Synthesis Routes

The synthesis of this compound can be approached through several established methods for preparing substituted phenylacetic acids. The most promising strategies involve either the late-stage introduction of the benzyl protecting group onto a pre-formed phenylacetic acid core or the construction of the acetic acid side chain from a benzylated precursor. The key quantitative data for four primary synthetic pathways are summarized below.

ParameterRoute 1: Benzylation of Phenolic PrecursorRoute 2: Hydrolysis of Benzyl CyanideRoute 3: Willgerodt-Kindler ReactionRoute 4: Palladium-Catalyzed Carbonylation
Starting Material 2-(3-Hydroxy-4-methoxyphenyl)acetic acid3-(Benzyloxy)-4-methoxybenzyl chloride3-(Benzyloxy)-4-methoxyacetophenone3-(Benzyloxy)-4-methoxybenzyl chloride
Key Reagents Benzyl bromide, K₂CO₃NaCN, H₂SO₄/H₂OSulfur, Morpholine, NaOHCO, Pd(OAc)₂, PPh₃, NaOH
Number of Steps 2 (from 3-hydroxy-4-methoxybenzyl alcohol)2 (from 3-(benzyloxy)-4-methoxybenzyl alcohol)2 (from 3-(benzyloxy)-4-methoxyacetophenone)1 (from 3-(benzyloxy)-4-methoxybenzyl chloride)
Reported Yield (analogous reactions) Benzylation: High; Precursor Synthesis: ~88%[1]Cyanation: ~92.5%[2]; Hydrolysis: ~80%Good to Excellent[3]Up to 99%[4]
Key Advantages Readily available precursors for the phenolic core.Well-established and reliable reactions.Tolerant of various functional groups.High efficiency and yields, mild reaction conditions.[4][5]
Key Disadvantages Potential for O- vs. C-alkylation (though unlikely here).Use of highly toxic cyanide reagents.Can require high temperatures and produce odorous byproducts.Requires specialized high-pressure equipment and expensive catalyst.

Signaling Pathways and Experimental Workflows

The logical flow of the four compared synthetic routes can be visualized as follows:

Synthetic Routes to this compound cluster_1 Route 1: Benzylation cluster_2 Route 2: Cyanide Hydrolysis cluster_3 Route 3: Willgerodt-Kindler cluster_4 Route 4: Carbonylation A1 2-(3-Hydroxy-4-methoxyphenyl)acetic acid A2 This compound A1->A2 Benzylation B1 3-(Benzyloxy)-4-methoxybenzyl chloride B2 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile B1->B2 Cyanation B3 This compound B2->B3 Hydrolysis C1 3-(Benzyloxy)-4-methoxyacetophenone C2 Thioamide Intermediate C1->C2 Willgerodt-Kindler Reaction C3 This compound C2->C3 Hydrolysis D1 3-(Benzyloxy)-4-methoxybenzyl chloride D2 This compound D1->D2 Pd-Catalyzed Carbonylation

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant operational environment. This document provides a detailed, step-by-step guide for the safe disposal of 2-(3-(benzyloxy)-4-methoxyphenyl)acetic acid, a compound often used in organic synthesis.

Immediate Safety and Hazard Identification

Primary Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2]

  • Oral Toxicity: May be harmful if swallowed.[3]

Personal Protective Equipment (PPE): Before handling or preparing for disposal, ensure the following PPE is worn:

  • Protective gloves (e.g., nitrile)

  • Safety glasses with side-shields or goggles

  • Laboratory coat

  • If dust is generated, use a NIOSH/MSHA approved respirator.[3]

Segregation and Waste Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Container: Use a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with organic acids.

  • Labeling: The label should include the full chemical name: "this compound", the CAS number (if available), and appropriate hazard symbols (e.g., irritant).

  • Incompatibilities: Do not mix this waste with strong oxidizing agents.[3] Keep it segregated from other waste streams unless compatibility is confirmed.

Step-by-Step Disposal Protocol

Follow these procedures for the safe disposal of unused product and contaminated materials.

For Unused or Waste Product (Solid):

  • Work Area: Conduct all disposal preparations in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Transfer: Carefully transfer the solid waste into the designated hazardous waste container. Use a scoop or spatula to avoid generating dust.

  • Container Sealing: Securely close the container lid.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated designated waste storage area, away from incompatible materials.[1][3]

For Contaminated Materials (e.g., gloves, weighing paper, paper towels):

  • Collection: Place all disposable materials that have come into contact with the chemical into the same hazardous waste container as the solid waste.

  • Spill Cleanup: In case of a small spill, sweep up the material, taking care to avoid dust formation, and place it into the hazardous waste container.[2][3] For larger spills, consult your institution's safety officer. Do not wash spills down the drain.[2][4]

Empty Containers:

  • Empty containers should be treated as hazardous waste as they may retain product residue.[5]

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • After proper rinsing, the container can be disposed of according to institutional guidelines, which may allow for recycling.

Final Disposal Logistics

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.[6] Chemical waste generators are responsible for ensuring the waste is classified, handled, and disposed of in accordance with all local, regional, and national regulations.[3]

  • Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory bodies.

Quantitative Data Summary

For quick reference, the table below summarizes key information based on analogous compounds.

ParameterData/RecommendationSource (Analogous Compounds)
Primary Hazards Skin Irritant, Serious Eye Irritant, May cause respiratory irritation, Harmful if swallowed.[1][2][3]
PPE Gloves, Safety Goggles, Lab Coat, Respirator (if dust is present).[3]
Spill Procedure Sweep up solid, avoid dust, place in a closed container for disposal.[2][3]
Incompatible Materials Strong oxidizing agents.[3]
Disposal Route Licensed hazardous waste disposal service. Do not empty into drains.[2][4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Final Disposal Start Identify Waste for Disposal (Unused Product or Contaminated Material) WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->WearPPE WorkArea Work in a Well-Ventilated Area (e.g., Fume Hood) WearPPE->WorkArea TransferWaste Carefully Transfer Waste to Labeled Hazardous Waste Container WorkArea->TransferWaste RinseContainer Triple-Rinse Empty Containers & Collect Rinsate as Hazardous Waste WorkArea->RinseContainer For Empty Containers SealContainer Securely Seal Container TransferWaste->SealContainer RinseContainer->TransferWaste Add Rinsate to Waste StoreWaste Store in Designated Cool, Dry, Ventilated Area SealContainer->StoreWaste ArrangePickup Arrange for Pickup by Licensed Waste Disposal Service StoreWaste->ArrangePickup Document Document Waste for Regulatory Compliance ArrangePickup->Document End Disposal Complete Document->End

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier against potential exposure and must be worn at all times when handling this compound.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[1]Protects against splashes and airborne particles. Standard eyeglasses are insufficient.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[2]Prevents skin contact. Gloves should be inspected before use and changed regularly or if contamination is suspected.[1]
Body Protection Fully buttoned laboratory coat or a chemical-resistant apron.[2]Protects skin and clothing from spills and dust.
Respiratory Protection An N95 or higher-rated respirator may be required if handling large quantities or if dust generation is likely.[1][3]Minimizes inhalation of airborne particles. Use should be in accordance with your institution's respiratory protection program.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Experimental Protocols: Handling Procedures

Adherence to the following step-by-step procedures will minimize the risk of exposure and ensure safe handling of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid.

1. Preparation and Engineering Controls:

  • All work with this solid compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[2]
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Keep the container tightly closed when not in use.

2. Weighing and Dispensing:

  • Handle the solid carefully to avoid generating dust.[2]
  • Use a spatula or other appropriate tool for transferring the powder.
  • Weigh the compound on a balance located within the fume hood or in a designated weighing enclosure.

3. Dissolving the Compound:

  • When preparing solutions, always add the solid acid to the solvent slowly.
  • If diluting with water, be aware that an exothermic reaction may occur.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[2]
  • Decontaminate all surfaces and equipment used.

Spill and Emergency Procedures

Small Spills (manageable within 10 minutes by trained personnel):

  • Ensure proper PPE is worn, including respiratory protection if dust is present.[2]

  • Carefully sweep up the solid material, avoiding dust generation.[2]

  • Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.[2]

  • Clean the spill area with an appropriate solvent and decontaminate.

Large Spills:

  • Evacuate the immediate area and alert others.

  • Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.

  • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Organic acid waste should be collected in a compatible container (e.g., polyethylene).[2] Do not mix with incompatible waste streams such as bases or oxidizers.[4]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of this chemical down the drain.[5]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh Compound in Hood prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decon Decontaminate Work Area handling_dissolve->cleanup_decon emergency_spill Spill Occurs handling_dissolve->emergency_spill cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_disposal Store for Hazardous Waste Pickup cleanup_waste->cleanup_disposal emergency_small Small Spill Procedure emergency_spill->emergency_small Small emergency_large Large Spill Procedure emergency_spill->emergency_large Large emergency_contact Contact EH&S emergency_large->emergency_contact

References

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2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.